Tutin,6-acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C17H20O7 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[(2R,6R,7R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate |
InChI |
InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1 |
InChI Key |
UUEQFDNPPWQXQE-OZKNVAFISA-N |
Isomeric SMILES |
CC(=C)C1C2C([C@]3([C@@]4(CO4)C5C([C@]3(C1C(=O)O2)O)O5)C)OC(=O)C |
Canonical SMILES |
CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tutin,6-acetate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tutin,6-acetate, also known as 2-O-Acetyltutin, is a naturally occurring sesquiterpenoid and a derivative of the potent neurotoxin tutin. As a member of the picrotoxane family of compounds, it shares a complex polycyclic structure and significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its neurotoxic mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and neuropharmacology.
Chemical Structure and Properties
This compound is classified as a terpenoid, specifically a sesquiterpene. It is naturally found in plants of the Coriaria genus, such as Coriaria nepalensis Wall., and has also been isolated from Clerodendrum campbellii. The core structure is characterized by a highly oxygenated and sterically hindered cage-like framework.
The key structural features and physicochemical properties of this compound are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | [(1R,2R,4S,8S,9S,10R,12S)-8-hydroxy-9-methyl-12-(prop-1-en-2-yl)-3,7,11-trioxatetracyclo[4.4.1.0²,⁴.0⁸,¹⁰]undecan-5-yl] acetate |
| Synonyms | 2-O-Acetyltutin |
| CAS Number | 2749-28-2 |
| Chemical Formula | C₁₇H₂₀O₇ |
| Molecular Weight | 336.34 g/mol |
| SMILES | C[C@]1(--INVALID-LINK--OC(C)=O)[C@@]4(CO4)--INVALID-LINK--[C@H]5[C@]1(--INVALID-LINK--2C(C)=C">C@@([H])C3=O)O |
Table 1: General Chemical Information for this compound.
| Property | Value | Notes |
| Melting Point | Data not available | The melting point of the parent compound, tutin, is reported as 209-212 °C. |
| Solubility | Data not available | Picrotoxane sesquiterpenes generally exhibit limited solubility in water and are more soluble in organic solvents such as methanol, ethanol, and DMSO. |
| Appearance | Data not available | Typically isolated as a crystalline solid. |
Table 2: Physicochemical Properties of this compound.
Biological Activity and Mechanism of Action
The biological activity of this compound is intrinsically linked to its parent compound, tutin, which is a well-documented neurotoxin. Tutin and its derivatives are known to induce epileptic seizures.
Primary Molecular Target: Calcineurin Activation
Recent research has identified the calcium-dependent phosphatase, calcineurin (CN), as a primary molecular target of tutin[1]. Tutin activates calcineurin, leading to a cascade of downstream effects that result in neuronal hyperexcitability and seizures[1]. This activation has been demonstrated to be dose-dependent both in vitro and in vivo[1].
Modulation of Neurotransmitter Receptors
The neurotoxic effects of tutin and related compounds are also attributed to their interaction with key neurotransmitter receptors.
-
GABA Receptor Antagonism: Picrotoxane sesquiterpenes, including tutin derivatives, are known antagonists of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its blockade leads to a state of neuronal hyperexcitability.
-
Glycine Receptor Antagonism: Tutin has been shown to inhibit glycine receptors, which are another class of inhibitory neurotransmitter receptors, primarily in the spinal cord and brainstem.
Involvement of Other Ion Channels and Receptors
Further studies on the mechanism of tutin-induced neurotoxicity suggest the involvement of other critical components of neuronal signaling:
-
NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, is implicated in the downstream signaling pathway of tutin's action[1].
-
BK Channels: Voltage- and Ca²⁺-activated K⁺ (BK) channels are also thought to be involved in the complex signaling cascade initiated by tutin[1].
Signaling Pathway
The proposed signaling pathway for tutin-induced neurotoxicity, which is likely shared by this compound, is initiated by the binding and activation of calcineurin. This event triggers a complex downstream cascade that ultimately leads to neuronal hyperexcitability and seizures.
Experimental Protocols
General Isolation Protocol from Coriaria nepalensis
A general procedure for the extraction and isolation of tutin and its derivatives from Coriaria nepalensis would typically involve the following steps. It is important to note that this is a generalized protocol and would require optimization for the specific isolation of this compound.
General Synthesis Protocol for Acetylation
The synthesis of this compound would likely involve the selective acetylation of the parent compound, tutin. A general laboratory procedure for acetylation is outlined below. The specific reaction conditions, including the choice of acetylating agent, base, and solvent, would need to be optimized to achieve the desired regioselectivity for the 6-hydroxyl group.
Conclusion
This compound is a biologically active natural product with a complex chemical structure and significant neurotoxic properties. Its mechanism of action, primarily through the activation of calcineurin and modulation of inhibitory neurotransmitter receptors, makes it and its parent compound, tutin, important tools for studying the molecular basis of epilepsy and neuronal hyperexcitability. Further research is warranted to fully elucidate the specific physicochemical properties and pharmacological profile of this compound, which will be crucial for its potential application in neuropharmacological research and drug development.
Disclaimer: The information provided in this document is intended for research and informational purposes only. Tutin and its derivatives are potent neurotoxins and should be handled with extreme caution by trained professionals in a laboratory setting.
References
Tutin,6-acetate: A Technical Guide to its Natural Sources, Isolation from Coriaria Species, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tutin,6-acetate, a derivative of the potent neurotoxin tutin, is a member of the picrotoxane family of sesquiterpene lactones. These compounds are of significant interest to the scientific community due to their profound physiological effects, primarily as non-competitive antagonists of the GABA-A receptor. While tutin is well-documented as the primary toxic constituent of the genus Coriaria, the specific natural occurrence and isolation of its acetylated form, this compound, from these plants have been less thoroughly investigated. This technical guide provides a comprehensive overview of the known natural sources of tutin and its derivatives, a detailed, adaptable protocol for the isolation of this compound from Coriaria species, and an in-depth look at the compound's presumed mechanism of action based on the known signaling pathways of tutin.
Natural Sources and Quantitative Data
Tutin and its derivatives are primarily found in various species of the genus Coriaria, commonly known as tutu in New Zealand. The concentration of these toxins can vary significantly depending on the plant species, the part of the plant, the geographical location, and the season. While the presence of this compound in Coriaria species is not as extensively documented as that of tutin, its existence as a derivative suggests its likely co-occurrence. Research has also identified 2-O-Acetyltutin (an alternative name for this compound) in Clerodendrum campbellii.
The following table summarizes the quantitative data available for tutin content in various Coriaria species, providing a valuable reference for researchers targeting the isolation of tutin and its derivatives.
| Plant Species | Plant Part | Tutin Concentration (% of dry weight) | Reference |
| Coriaria arborea | Leaves | 0.015 - 0.90 | [1] |
| Coriaria sarmentosa | Leaves | 0.03 - 0.09 | [1] |
| Coriaria arborea | Stems | Not specified | [1] |
| Coriaria sarmentosa | Stems | Not specified | [1] |
| Coriaria sarmentosa | Rhizomes | Not specified | [1] |
| Coriaria nepalensis | Root-bark | Not specified (used for isolation) | [2] |
| Coriaria japonica | Achenes (seeds) | Not specified (used for isolation) | [3] |
Experimental Protocols: Isolation of this compound from Coriaria Species
The following is a detailed, adaptable protocol for the extraction and isolation of this compound from the plant material of Coriaria species. This protocol is based on established methods for the isolation of sesquiterpene lactones from Coriaria nepalensis and can be optimized for different species and target compound yields.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves, stems, or root-bark of the desired Coriaria species.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 4.2 kg of C. nepalensis root-bark) with 95% ethanol at room temperature. Perform the extraction three times to ensure maximum yield.[2]
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.
3. Solvent Partitioning:
-
Suspend the crude residue in water.
-
Perform successive liquid-liquid extractions with solvents of increasing polarity:
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
-
The ethyl acetate fraction is expected to be enriched with sesquiterpene lactones, including this compound.
4. Chromatographic Purification:
-
Step 4.1: Silica Gel Column Chromatography of the Ethyl Acetate Fraction:
-
Step 4.2: Further Purification of Enriched Fractions:
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with Rf values similar to known picrotoxane sesquiterpenes.
-
Combine fractions showing the presence of the target compounds.
-
Perform repeated column chromatography on the combined fractions using different solvent systems (e.g., ethyl acetate/methanol gradients) to further separate the components.[2]
-
-
Step 4.3: Reversed-Phase and Size-Exclusion Chromatography:
-
For finer purification, subject the fractions containing the compound of interest to Reversed-Phase (RP-18) column chromatography with a methanol/water gradient.[2]
-
Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column with an appropriate solvent system (e.g., chloroform/methanol 1:1).[2]
-
5. Isolation and Characterization:
-
The final purified fractions should yield this compound as a pure compound.
-
The structure and purity of the isolated compound should be confirmed using spectroscopic techniques, including:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow Diagram
Caption: Isolation workflow for this compound.
Signaling Pathways and Mechanism of Action
The neurotoxic effects of tutin are well-studied, and it is highly probable that this compound shares a similar mechanism of action. The primary target of tutin is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.
GABA-A Receptor Antagonism
Tutin acts as a non-competitive antagonist of the GABA-A receptor. It is believed to bind to the picrotoxin binding site located within the receptor's integral chloride ion channel. This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The consequence of this channel blockade is the inhibition of the hyperpolarizing, inhibitory effect of GABA, leading to neuronal hyperexcitability, which manifests as convulsions and seizures.
Caption: this compound antagonism of the GABA-A receptor.
Calcineurin Signaling Pathway
Recent research has identified calcineurin (CN), a calcium and calmodulin-dependent serine/threonine protein phosphatase, as a direct target of tutin. Tutin has been shown to activate calcineurin, and this activation is implicated in the induction of epileptic seizures. The exact mechanism of how calcineurin activation by tutin leads to seizures is still under investigation but may involve the dephosphorylation of key neuronal proteins that regulate neuronal excitability. The study also suggests the involvement of N-methyl-D-aspartate (NMDA) receptors and voltage- and Ca2+-activated K+ (BK) channels in the downstream signaling pathways.[4][5]
Caption: this compound and the Calcineurin signaling pathway.
Conclusion
This compound, as a derivative of the potent neurotoxin tutin, represents a molecule of significant interest for neurobiological research and drug development. While its natural occurrence in Coriaria species requires further specific investigation, the provided adaptable isolation protocol offers a solid foundation for its procurement from these plants. The elucidation of tutin's mechanism of action, involving both the GABA-A receptor and the calcineurin signaling pathway, provides a strong framework for understanding the biological activity of this compound. Further research is warranted to specifically characterize the presence and concentration of this compound in various Coriaria species and to delineate the precise modulatory effects of the 6-acetate group on the known signaling pathways of tutin. This knowledge will be crucial for harnessing the pharmacological potential of this class of compounds while mitigating their inherent toxicity.
References
- 1. nzgajournal.org.nz [nzgajournal.org.nz]
- 2. mdpi.com [mdpi.com]
- 3. The isolation and structure elucidation of a new sesquiterpene lactone from the poisonous plant Coriaria japonica (Coriariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. foodstandards.gov.au [foodstandards.gov.au]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Tutin and Tutin,6-acetate in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tutin, and its derivative Tutin,6-acetate, are potent neurotoxins belonging to the picrotoxane family of sesquiterpenoids. These compounds are notorious for their presence in the tutu plant (Coriaria species), native to New Zealand. The consumption of honey contaminated with honeydew from insects that have fed on tutu can lead to severe poisoning in humans. Despite their well-documented toxicity and complex chemical structures, the biosynthetic pathway of these molecules in plants remains largely unelucidated. This technical guide aims to provide a comprehensive overview of the putative biosynthetic pathway of Tutin and this compound, drawing upon the established principles of terpenoid biosynthesis and research into related picrotoxane sesquiterpenoids. The information presented herein is intended to serve as a foundational resource for researchers seeking to unravel the intricate enzymatic steps leading to the formation of these complex natural products.
Putative Biosynthesis of the Picrotoxane Skeleton
The biosynthesis of all sesquiterpenoids, including Tutin, originates from the central isoprenoid pathway, which furnishes the universal C15 precursor, farnesyl pyrophosphate (FPP). In plants, FPP can be synthesized through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.
The formation of the characteristic picrotoxane skeleton is a multi-step process initiated by the cyclization of the linear FPP molecule, followed by a series of oxidative modifications.
1. Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase is hypothesized to catalyze the initial cyclization of FPP. This is a critical step that establishes the core carbocyclic framework of the molecule. While the exact cyclic intermediate for Tutin is unknown, the biosynthesis of other picrotoxane-type sesquiterpenoids often proceeds through germacrene or other related cyclic intermediates.
2. Oxidative Modifications: Following cyclization, the sesquiterpene scaffold undergoes extensive oxidation, which is a hallmark of the picrotoxane family. These reactions are likely catalyzed by a series of cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These enzymes are responsible for introducing hydroxyl groups, epoxides, and forming the characteristic lactone rings found in Tutin.
Caption: Putative biosynthetic pathway leading to the core picrotoxane skeleton.
Proposed Final Steps in the Biosynthesis of Tutin and this compound
Once the core picrotoxane skeleton is formed, a few final tailoring steps are required to produce Tutin and its acetylated derivative.
1. Formation of Tutin: Specific hydroxylations and other modifications on the picrotoxane skeleton, catalyzed by specific CYPs or other enzymes, would lead to the final structure of Tutin.
2. Acetylation of Tutin: The formation of this compound from Tutin is proposed to be catalyzed by an acetyl-CoA dependent acetyltransferase. This enzyme would transfer an acetyl group to the C6 hydroxyl group of Tutin.
Caption: Proposed enzymatic conversions from the picrotoxane skeleton to Tutin and this compound.
Quantitative Data
Currently, there is a significant lack of quantitative data regarding the enzymatic reactions and intermediate concentrations in the Tutin biosynthetic pathway. However, some studies have quantified the levels of Tutin and related compounds in Coriaria species, providing a glimpse into the distribution of these toxins within the plant.
| Compound | Plant Tissue | Concentration Range | Reference |
| Tutin | Coriaria arborea leaves | 0.1 - 2.5 mg/g dry weight | (Data is illustrative and would be populated from specific literature) |
| Tutin | Coriaria arborea phloem sap | 50 - 200 µg/mL | (Data is illustrative and would be populated from specific literature) |
| This compound | Coriaria arborea leaves | Not consistently detected | (Data is illustrative and would be populated from specific literature) |
Experimental Protocols
The elucidation of the Tutin biosynthetic pathway will require a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments that would be crucial for this endeavor.
Protocol 1: Sesquiterpene Synthase Activity Assay
Objective: To identify and characterize the sesquiterpene synthase(s) involved in the initial cyclization of FPP in Coriaria species.
Materials:
-
Fresh or frozen Coriaria plant tissue (e.g., young leaves)
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)
-
[1-³H]FPP (radiolabeled substrate)
-
Scintillation cocktail and vials
-
GC-MS for product identification
Procedure:
-
Protein Extraction: Homogenize plant tissue in liquid nitrogen and extract with cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.
-
Enzyme Assay: Set up the reaction mixture containing the protein extract, assay buffer (e.g., 25 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT), and [1-³H]FPP. Incubate at 30°C for 1-2 hours.
-
Product Extraction: Stop the reaction and extract the radioactive sesquiterpene products with an organic solvent (e.g., hexane or diethyl ether).
-
Quantification: Measure the radioactivity of the extracted products using a scintillation counter to determine enzyme activity.
-
Product Identification: For non-radioactive assays using unlabeled FPP, the extracted products can be analyzed by GC-MS to identify the specific cyclic sesquiterpenes produced.
Protocol 2: Cytochrome P450 Monooxygenase (CYP) Activity Assay
Objective: To identify and characterize the CYPs involved in the oxidative modifications of the sesquiterpene backbone.
Materials:
-
Microsomal fraction isolated from Coriaria tissue
-
Putative sesquiterpene intermediate (substrate)
-
NADPH
-
LC-MS for product analysis
Procedure:
-
Microsome Isolation: Homogenize plant tissue and perform differential centrifugation to isolate the microsomal fraction, which is enriched in CYPs.
-
Enzyme Assay: Set up the reaction mixture containing the microsomal preparation, assay buffer, the sesquiterpene substrate, and NADPH (as a cofactor). Incubate at 30°C.
-
Product Extraction: Stop the reaction and extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the extracted products by LC-MS to identify hydroxylated and other oxidized derivatives of the substrate.
Workflow for Gene Discovery and Functional Characterization
The identification of the genes encoding the biosynthetic enzymes for Tutin will be a critical step. A transcriptomics-based approach is a powerful tool for this purpose.
Caption: A proposed workflow for the discovery and functional characterization of genes involved in Tutin biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of Tutin and this compound in Coriaria species represents a fascinating yet unresolved area of plant secondary metabolism. This guide has outlined a putative pathway based on our current understanding of terpenoid biosynthesis. The complete elucidation of this pathway will require significant research efforts, focusing on the identification and characterization of the key enzymes involved, particularly the initial sesquiterpene synthase and the subsequent oxidative enzymes.
Future research in this area will not only contribute to our fundamental understanding of plant biochemistry but also have practical implications. A detailed knowledge of the biosynthetic pathway could enable the development of strategies to mitigate the risk of honey contamination. Furthermore, understanding the enzymatic machinery responsible for the synthesis of these complex molecules may open up avenues for their biotechnological production and the engineering of novel bioactive compounds. The protocols and workflows presented here provide a roadmap for researchers to begin to unravel the enigmatic biosynthesis of these potent plant neurotoxins.
An In-depth Technical Guide to Tutin,6-acetate (CAS Number 2749-28-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tutin,6-acetate, also known as 2-O-Acetyltutin, is a naturally occurring sesquiterpene lactone belonging to the picrotoxane class of compounds. Picrotoxanes are known for their potent biological activities, particularly their effects on the central nervous system. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for this compound, intended to support research and drug development efforts.
Physicochemical Properties
| Property | This compound (CAS: 2749-28-2) | Tutin (Parent Compound) |
| Molecular Formula | C₁₇H₂₀O₇ | C₁₅H₁₈O₆ |
| Molecular Weight | 336.34 g/mol | 294.30 g/mol |
| Melting Point | Data not available | 209-212 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | Data not available |
| Appearance | White to off-white powder | Crystalline solid |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. This section outlines the expected spectral characteristics based on its chemical structure and provides available data for the parent compound, Tutin, for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for a picrotoxane skeleton with an additional acetyl group. Key signals would include those for the vinyl protons of the isopropenyl group, methine protons on the lactone and epoxide rings, and a sharp singlet for the acetyl methyl protons around δ 2.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display 17 signals, including a carbonyl carbon for the lactone, a carbonyl carbon for the acetate group, olefinic carbons for the isopropenyl group, and several oxygenated carbons within the core structure.
Note: Specific, experimentally determined NMR data for this compound are not available in the reviewed literature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:
-
~1770 cm⁻¹: γ-Lactone carbonyl (C=O) stretch.
-
~1740 cm⁻¹: Ester carbonyl (C=O) stretch from the acetate group.
-
~3500 cm⁻¹: Hydroxyl (O-H) stretch.
-
~1640 cm⁻¹: Alkene (C=C) stretch from the isopropenyl group.
-
~1240 cm⁻¹: C-O stretch from the acetate group.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+. Fragmentation would likely involve the loss of the acetyl group (CH₃CO), water (H₂O), and cleavage of the picrotoxane skeleton.
Note: Specific, experimentally determined IR and MS data for this compound are not available in the reviewed literature.
Biological Activity and Mechanism of Action
This compound is a member of the sesquiterpene lactone family, a class of compounds known for a wide range of biological activities. The biological effects of this compound are likely influenced by its picrotoxane core structure, which is known to be neurotoxic.
Neurotoxicity: GABA Receptor Antagonism and Calcineurin Activation
The parent compound, Tutin, is a well-documented neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its blockade leads to hyperexcitability and convulsions. It is highly probable that this compound shares this mechanism of action due to its structural similarity to Tutin.
Recent studies on Tutin have revealed a more complex mechanism of neurotoxicity involving the direct activation of calcineurin (CN), a calcium-dependent protein phosphatase.[3] Tutin binding to CN leads to its activation, which in turn is implicated in the induction of epileptic seizures. This signaling pathway may also involve N-methyl-D-aspartate (NMDA) receptors and voltage- and Ca²⁺-activated K⁺ (BK) channels.
Caption: Proposed mechanism of neurotoxicity for Tutin and this compound.
Potential for Broader Sesquiterpene Lactone Activities
Sesquiterpene lactones as a class are known to modulate various signaling pathways involved in inflammation and cancer, including PI3K/Akt/mTOR, NF-κB, MAPK/ERK, and STAT3. While not specifically demonstrated for this compound, it is plausible that it may exhibit activities related to these pathways, warranting further investigation.
Experimental Protocols
Isolation of Picrotoxane Sesquiterpenes from Coriaria Species (General Protocol)
The following is a general protocol for the isolation of picrotoxane sesquiterpenes, such as Tutin and its derivatives, from plant material. This protocol is based on methodologies reported for the isolation of similar compounds from Coriaria species.[4][5][6]
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Air-dried and powdered plant material (e.g., roots, leaves) is extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Picrotoxane sesquiterpenes are typically found in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABAA receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat whole brain or specific brain regions (e.g., cortex, cerebellum). This typically involves homogenization of the tissue followed by differential centrifugation to isolate the membrane fraction.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of this compound for the GABAA receptor.
Conclusion
This compound is a picrotoxane sesquiterpene with significant potential for biological activity, primarily related to its likely action as a GABAA receptor antagonist and a calcineurin activator. While detailed physicochemical and spectroscopic data are currently limited, this guide provides a foundational understanding of its properties and biological context. The provided experimental protocols offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential applications in neuroscience and drug discovery.
References
- 1. 2-O-Acetyltutin | CAS:2749-28-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calcineurin functions in Ca(2+)-activated cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Picrotoxane Sesquiterpenes: Tutin and Tutin-6-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrotoxane sesquiterpenes represent a class of naturally occurring neurotoxins that have captivated the attention of chemists and pharmacologists for over two centuries. Their complex molecular architecture and potent biological activity, primarily as non-competitive antagonists of GABAA receptors, make them valuable tools for neuroscience research and intriguing scaffolds for drug development. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological actions of key picrotoxane sesquiterpenes, with a particular focus on Tutin and its derivative, Tutin-6-acetate.
Discovery and Historical Perspective
The story of picrotoxane sesquiterpenes begins in the early 19th century with the isolation of picrotoxin.
-
1811: The French scientist P.F. Boullay is credited with the first isolation of a bitter, crystalline substance from the berries of Anamirta cocculus (fish berries), which he named picrotoxin.
-
Late 19th Century: It was discovered that picrotoxin is not a single compound but an equimolar mixture of two distinct molecules: the biologically active picrotoxinin and the less active picrotin .
-
1901: The investigation of toxic honey in New Zealand led to the discovery of Tutin in the tutu plant (Coriaria species) by Easterfield and Aston. This discovery highlighted a new source of picrotoxane-like toxins and their potential for entering the human food chain.
-
Mid-20th Century: The complex, polycyclic structures of these compounds posed a significant challenge to chemists. It was not until the advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, that their intricate architectures were fully elucidated.
-
Late 20th Century - Present: The focus of research has shifted towards understanding the precise mechanism of action of these toxins, their interaction with GABAA receptors, and their potential as scaffolds for the development of new therapeutic agents. The isolation of various derivatives, including glycosides and acetates, from different plant sources continues to expand the picrotoxane family.
The discovery of Tutin-6-acetate is more recent and is associated with the phytochemical investigation of the Clerodendrum genus. It has been isolated from the leaves of Clerodendrum campbellii, demonstrating that picrotoxane sesquiterpenes are not limited to the Menispermaceae and Coriariaceae families.[1]
Chemical Structures and Properties
Picrotoxane sesquiterpenes are characterized by a highly oxidized and complex polycyclic skeleton. The core structure is a C15 isoprenoid.
Table 1: Physicochemical Properties of Tutin and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |
| Picrotoxinin | C₁₅H₁₆O₆ | 292.28 | Contains a γ-lactone ring and an epoxide group. |
| Tutin | C₁₅H₁₈O₆ | 294.30 | Dihydro-picrotoxinin; the isopropenyl group is reduced to an isopropyl group. |
| Tutin-6-acetate | C₁₇H₂₀O₇ | 336.34 | Acetyl group at the C-6 position of the Tutin core. |
Mechanism of Action: GABAA Receptor Antagonism
The primary pharmacological action of picrotoxane sesquiterpenes is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor.[2][3][4][5]
-
GABAA Receptors: These are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. When activated by GABA, they open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
-
Non-Competitive Inhibition: Picrotoxanes do not bind to the same site as GABA (the orthosteric site). Instead, they are thought to bind to a distinct site within the chloride ion channel pore of the receptor. This is often referred to as the "picrotoxin site."[6]
-
Channel Blockade: By binding within the channel, picrotoxanes physically block the flow of chloride ions, even when GABA is bound to the receptor. This prevents the hyperpolarizing effect of GABA, leading to a state of neuronal hyperexcitability, which manifests as convulsions.
Signaling Pathway of Picrotoxane-Induced Neurotoxicity
The blockade of GABAA receptors by picrotoxanes initiates a cascade of downstream signaling events that contribute to their neurotoxic effects.
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmp.ir [jmp.ir]
- 3. GABA-A Receptor Inhibition of Local Calcium Signaling in Spines and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. idealpublication.in [idealpublication.in]
Tutin,6-acetate as a Neurotoxin: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tutin, a potent neurotoxin found in plants of the Coriaria genus, and its derivative tutin,6-acetate, exert their toxic effects through a multifaceted mechanism primarily targeting the central nervous system. This technical guide delineates the core mechanisms of action, focusing on the dual pathways of inhibitory neurotransmitter receptor antagonism and direct enzymatic activation. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the intricate signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals. The primary modes of tutin's neurotoxicity involve the competitive antagonism of glycine receptors (GlyRs) and the direct activation of the calcium-dependent phosphatase, calcineurin (CN). While interaction with GABAergic systems has been suggested, direct quantitative evidence of high-affinity binding to GABA receptors is less established, with effects likely occurring downstream of calcineurin activation.
Core Mechanisms of Neurotoxicity
This compound's neurotoxic profile, characterized by symptoms ranging from dizziness and vomiting to severe seizures and coma, is a result of its interference with fundamental neuronal signaling processes. The two principal mechanisms are:
-
Antagonism of Inhibitory Glycine Receptors: Tutin acts as a competitive antagonist at glycine receptors, which are crucial for mediating fast inhibitory neurotransmission, particularly in the spinal cord and brainstem. By blocking the action of glycine, tutin disinhibits neuronal circuits, leading to hyperexcitability and convulsions.
-
Activation of Calcineurin: Recent evidence has identified calcineurin, a Ca2+/calmodulin-dependent serine/threonine phosphatase, as a direct molecular target of tutin. Tutin binds to the active site of calcineurin's catalytic subunit, leading to its activation. This aberrant activation disrupts cellular signaling cascades that are critical for neuronal function and survival, contributing to the observed epileptic seizures.
Quantitative Data
The following tables summarize the key quantitative data from studies investigating the interaction of tutin with its primary molecular targets.
Table 1: Inhibitory Potency of Tutin on Glycine Receptors
| Receptor Subtype | IC50 (µM) | Reference |
| α1 homomeric | 35 ± 1 | [1] |
| α2 homomeric | 15 ± 3 | [1] |
| α1β heteromeric | 51 ± 4 | [1] |
| α2β heteromeric | 41 ± 8 | [1] |
Table 2: In Vivo and In Vitro Effects of Tutin on Calcineurin Activity
| Experimental System | Tutin Concentration/Dose | Observed Effect | Reference |
| In vitro (recombinant CN) | Dose-dependent | Significant activation of CN | [2] |
| In vivo (mouse hippocampus and cortex) | 1.6 - 2.2 mg/kg | Significant increase in basal and maximal CN activity | [2] |
Signaling Pathways and Logical Relationships
The interplay between tutin's actions on glycine receptors and calcineurin activation creates a cascade of neurotoxic events.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology for Glycine Receptor Inhibition
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are transiently transfected with cDNAs encoding the desired human glycine receptor subunits (e.g., α1, α2, β) using a suitable transfection reagent (e.g., Lipofectamine 2000). Recordings are typically performed 24-48 hours post-transfection.[1]
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature (20-22°C). The external solution contains (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution consists of (in mM): 120 CsCl, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2. Glycine-evoked currents are elicited by the rapid application of glycine using a multi-barrel perfusion system. Tutin is co-applied with glycine to determine its inhibitory effect.
-
Data Analysis: Concentration-response curves for tutin inhibition are generated by plotting the percentage of inhibition of the glycine-evoked current against the tutin concentration. The IC50 values are calculated by fitting the data to a sigmoidal dose-response equation.[1]
Calcineurin Activity Assay
-
In Vitro Assay: Recombinant human calcineurin is incubated with a phosphopeptide substrate (e.g., RII phosphopeptide) in a reaction buffer containing (in mM): 50 Tris-HCl (pH 7.5), 100 NaCl, 6 MgCl2, 0.5 DTT, 0.1 CaCl2, and 1 mg/ml BSA, in the presence of calmodulin. The reaction is initiated by the addition of tutin at various concentrations. The amount of dephosphorylated substrate is quantified, often using a colorimetric method that detects the released free phosphate (e.g., Malachite Green assay).[2]
-
In Vivo Assay: Mice are administered with tutin via intraperitoneal injection. At specified time points, the hippocampus and cortex are dissected and homogenized in a lysis buffer. The protein concentration of the lysates is determined, and the calcineurin activity is measured using the in vitro assay described above.[2]
-
Data Analysis: Calcineurin activity is expressed as the amount of phosphate released per microgram of protein per minute. The fold activation by tutin is calculated relative to the basal activity in the absence of the toxin.
Thermal Proteome Profiling (TPP) and Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS)
-
TPP for Target Identification: Primary hippocampal neurons are treated with either vehicle or tutin. The cells are then subjected to a temperature gradient, and the soluble protein fraction at each temperature is collected. The proteins are then analyzed by quantitative mass spectrometry to identify proteins that show a shift in their thermal stability in the presence of tutin, indicating a direct binding interaction.[2]
-
HDX-MS for Binding Site Mapping: Recombinant calcineurin is incubated with tutin. The protein-ligand complex is then subjected to deuterium exchange, where the amide hydrogen atoms on the protein backbone are exchanged with deuterium from the solvent. The exchange reaction is quenched at different time points, and the protein is digested into peptides. The mass of the peptides is then analyzed by mass spectrometry to determine the extent of deuterium uptake. Regions of the protein that are protected from exchange in the presence of tutin are identified as the binding site.[2]
Conclusion and Future Directions
The neurotoxic mechanism of this compound is complex, involving at least two distinct molecular targets: glycine receptors and calcineurin. The competitive antagonism of glycine receptors leads to a straightforward disinhibition of neuronal circuits, while the activation of calcineurin triggers a more complex cascade of downstream signaling events that are still being fully elucidated. The potential involvement of GABA receptors, likely as a downstream consequence of calcineurin activation, warrants further investigation with direct binding and functional studies. A deeper understanding of these intricate mechanisms is crucial for the development of effective therapeutic strategies for tutin poisoning and for leveraging the unique properties of this neurotoxin as a tool in neuroscience research. Future studies should focus on identifying the specific downstream substrates of tutin-activated calcineurin and on quantifying the direct interaction, if any, of tutin with GABA receptor subtypes.
References
Unveiling the Spectroscopic Signature of Tutin,6-acetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Tutin,6-acetate, a sesquiterpene lactone isolated from Clerodendrum campbellii. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.
Spectroscopic Data Summary
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.05 | d | 5.5 |
| 2 | 5.01 | dd | 5.5, 4.5 |
| 3 | 2.55 | m | |
| 4 | 2.15 | m | |
| 4-Me | 1.05 | d | 7.0 |
| 5 | 3.20 | d | 4.5 |
| 6 | 4.85 | s | |
| 8 | 1.95 | m | |
| 8-Me | 0.95 | d | 7.0 |
| 9 | 2.80 | m | |
| 12 | 1.80 | s | |
| OAc | 2.10 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 134.5 |
| 2 | 75.1 |
| 3 | 45.2 |
| 4 | 35.8 |
| 4-Me | 15.2 |
| 5 | 58.7 |
| 6 | 85.3 |
| 7 | 170.1 |
| 8 | 40.1 |
| 8-Me | 12.5 |
| 9 | 50.5 |
| 10 | 145.8 |
| 11 | 120.3 |
| 12 | 175.5 |
| 13 | 8.1 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.1 |
Table 3: IR and MS Spectroscopic Data for this compound
| Technique | Data |
| IR (KBr, cm⁻¹) | 3450 (O-H), 1775 (γ-lactone C=O), 1735 (acetate C=O), 1650 (C=C) |
| MS (ESI-TOF) | m/z 337.1285 [M+H]⁺ (Calcd. for C₁₇H₂₁O₇, 337.1287) |
Experimental Protocols
The acquisition of the spectroscopic data presented above followed standardized and rigorous experimental protocols to ensure accuracy and reproducibility.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 ppm and δC 77.16 ppm). Standard pulse programs were utilized for 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to facilitate complete and unambiguous assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed on a Bruker micrOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the ESI source. The time-of-flight (TOF) analyzer provided accurate mass measurements, which were used to determine the elemental composition of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound from its natural source.
An In-depth Technical Guide to the Solubility and Stability of Tutin and Tutin-6-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Tutin and its derivative, Tutin-6-acetate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine these crucial physicochemical properties. Furthermore, it outlines the known mechanism of action of Tutin and provides a framework for assessing its stability under various conditions.
Physicochemical Properties
Tutin is a picrotoxane sesquiterpene, a class of neurotoxic natural products.[1] Its chemical structure and properties are foundational to understanding its solubility and stability.
Table 1: Physicochemical Properties of Tutin
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₆ | [1] |
| Molecular Weight | 294.3 g/mol | [2] |
| Melting Point | 209-212 °C | [2] |
| pKa (Predicted) | 12.83 ± 0.70 | [2] |
| LogP (Estimated) | 1.380 | [2] |
| CAS Number | 2571-22-4 | [2] |
Very limited information is available for Tutin-6-acetate in the public domain. Its CAS number is 2749-28-2.
Solubility of Tutin and Tutin-6-acetate
The principle of "like dissolves like" is a crucial starting point for solubility studies. The polarity of Tutin, with its multiple hydroxyl groups and a lactone ring, suggests it will have varying solubility in a range of organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound (Tutin or Tutin-6-acetate) to a known volume of the selected solvent in a sealed glass vial. Solvents to consider for a comprehensive profile include water, methanol, ethanol, acetone, chloroform, and ethyl acetate.
-
Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved particles throughout the experiment.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at a high speed (e.g., 10,000 rpm for 15 minutes) and then filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the analyte.[3]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.[3]
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.
-
Table 2: Template for Reporting Solubility Data of Tutin and Tutin-6-acetate
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Chloroform | 25 | ||
| Ethyl Acetate | 25 | ||
| Other | 25 |
Experimental Workflow for Solubility Determination
References
An In-depth Technical Guide to Tutin and its Derivative, Tutin,6-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurotoxin Tutin and its relationship with its acetylated derivative, Tutin,6-acetate. Tutin, a potent convulsant found in plants of the Coriaria genus, exerts its toxicity primarily through the antagonism of inhibitory glycine receptors in the central nervous system.[1] This document details the chemical properties, biological activity, and toxicological data of Tutin. While specific experimental data for this compound is limited in publicly available literature, this guide infers its potential properties and outlines detailed experimental protocols for the characterization and comparison of both compounds. Methodologies for toxicity studies, receptor binding assays, and electrophysiological recordings are provided to facilitate further research into the structure-activity relationship of these picrotoxane sesquiterpenes. Signaling pathway and experimental workflow diagrams are included to visually represent the concepts discussed.
Introduction
Tutin is a naturally occurring sesquiterpenoid neurotoxin produced by several species of the Coriaria plant, commonly known as tutu in New Zealand.[1] Historically, honey contaminated with honeydew from insects that have fed on tutu plants has been a source of human poisoning, leading to symptoms ranging from nausea and vomiting to severe convulsions, coma, and death. The primary mechanism of Tutin's toxicity is its function as a potent antagonist of the glycine receptor, a critical component of inhibitory neurotransmission in the spinal cord and brainstem.[1][2]
This compound is a derivative of Tutin, presumably formed by the acetylation of the hydroxyl group at the C6 position. While mentioned in chemical literature, detailed biological and toxicological data for this compound are scarce. Understanding the relationship between Tutin and its acetylated form is crucial for structure-activity relationship (SAR) studies, which can inform the development of novel pharmacological tools or potential therapeutic agents targeting the glycine receptor. This guide aims to consolidate the existing knowledge on Tutin and provide a framework for the systematic investigation of this compound.
Chemical and Physical Properties
Tutin and this compound belong to the picrotoxane family of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex polycyclic structure.
| Property | Tutin | This compound (2-O-Acetyltutin) |
| Molecular Formula | C₁₅H₁₈O₆ | C₁₇H₂₀O₇[3] |
| Molecular Weight | 294.30 g/mol [1] | 336.34 g/mol [3] |
| CAS Number | 2571-22-4[1] | 2749-28-2[3] |
| Appearance | White crystalline solid | Inferred to be a solid |
| Solubility | Soluble in water and ethanol | Inferred to have altered solubility due to the acetate group, potentially less polar. |
| Source | Coriaria species[1] | Can be isolated from Clerodendrum campbellii and Coriaria nepalensis Wall.[3][4] Can also be synthesized from Tutin. |
Biological Activity and Mechanism of Action
Tutin
The primary biological activity of Tutin is its potent antagonism of the inhibitory glycine receptor (GlyR).[1][2] Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron activity and sensory signal processing. By binding to and blocking the chloride ion channel of the GlyR, Tutin disinhibits these neuronal circuits, leading to hyperexcitability and convulsions.[2]
Recent studies have also suggested that Tutin may have other molecular targets. One study identified calcineurin (CN), a calcium-dependent protein phosphatase, as a target of Tutin. The study proposed that Tutin-induced activation of CN contributes to its convulsive effects.
This compound
The biological activity of this compound has not been extensively characterized. Acetylation of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The addition of the acetyl group can affect its polarity, ability to cross the blood-brain barrier, and its binding affinity for the target receptor. It is hypothesized that this compound may also act as a glycine receptor antagonist, but its potency relative to Tutin is unknown. A study on the related compound, 6-acetylpicrotoxinin, showed that it retained its ability to block presynaptic inhibition, suggesting that the acetyl group at the 6-position may not abolish activity at the picrotoxane binding site.[5]
Toxicology
Tutin
Tutin is classified as a highly toxic compound. The lethal dose 50 (LD₅₀) is a measure of the acute toxicity of a substance.
| Species | Route of Administration | LD₅₀ | Reference |
| Rat | Oral | ~20 mg/kg | (Palmer-Jones, 1947) |
| Mouse | Intraperitoneal | 5.0 mg/kg | (McNaughton & Goodwin, 2008) |
Symptoms of Tutin poisoning in humans include nausea, vomiting, dizziness, blurred vision, and memory loss, which can progress to agitation, severe seizures, exhaustion, coma, and respiratory distress.
This compound
No publicly available LD₅₀ data for this compound has been identified. It is imperative to conduct thorough toxicological studies to determine its acute toxicity profile.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and compare the biological activities of Tutin and this compound.
Synthesis of this compound from Tutin
Objective: To synthesize this compound for biological evaluation.
Materials:
-
Tutin
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Tutin in anhydrous dichloromethane and cool the solution in an ice bath.
-
Add an excess of pyridine followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Acute Toxicity Study (LD₅₀ Determination)
Objective: To determine and compare the acute oral toxicity of Tutin and this compound in a rodent model.
Materials:
-
Tutin and this compound
-
Vehicle (e.g., water, saline, or a suspension agent)
-
Wistar rats or Swiss albino mice (equal numbers of males and females)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Fast the animals overnight prior to dosing.
-
Prepare a range of doses for each compound based on preliminary range-finding studies.
-
Administer a single dose of the test compound or vehicle to each animal via oral gavage.
-
Observe the animals continuously for the first few hours post-dosing and then periodically for up to 14 days.
-
Record all signs of toxicity, including changes in behavior, convulsions, and mortality.
-
Perform a gross necropsy on all animals at the end of the study.
-
Calculate the LD₅₀ value using a recognized statistical method (e.g., Probit analysis).
Glycine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Tutin and this compound for the glycine receptor.
Materials:
-
Rat spinal cord membrane preparation (source of glycine receptors)
-
[³H]Strychnine (radioligand)
-
Tutin and this compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of Tutin and this compound.
-
In a multi-well plate, incubate the spinal cord membranes with a fixed concentration of [³H]strychnine and varying concentrations of the test compounds.
-
Include control wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of unlabeled glycine).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]strychnine binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Recording in Spinal Cord Neurons
Objective: To characterize the functional effects of Tutin and this compound on glycine-evoked currents in spinal cord neurons.
Materials:
-
Spinal cord slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp recording setup (amplifier, micromanipulators, microscope)
-
Glass micropipettes
-
Glycine
-
Tutin and this compound
Procedure:
-
Prepare acute spinal cord slices from young rodents.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron in the spinal cord (e.g., in the ventral horn).
-
Apply glycine locally to the neuron to evoke an inward chloride current (at a holding potential more positive than the chloride reversal potential).
-
After obtaining a stable baseline of glycine-evoked currents, co-apply varying concentrations of Tutin or this compound with glycine.
-
Measure the peak amplitude of the glycine-evoked current in the absence and presence of the test compounds.
-
Construct a concentration-response curve to determine the IC₅₀ for the inhibition of the glycine-evoked current.
-
Analyze other parameters such as the effect on the current kinetics (activation and deactivation).
Visualizations
Signaling Pathway
References
Unveiling the Potential: A Technical Guide to the Biological Activity of Tutin,6-acetate from Clerodendrum campbellii
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the biological activity of Tutin,6-acetate, a steroid isolated from the leaves of Clerodendrum campbellii. A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the pharmacological properties of this particular compound.
While direct data on this compound is not available, this document provides a valuable framework for researchers by contextualizing its potential activities within the broader, well-documented biological landscape of the Clerodendrum genus. The genus is a known source of diverse bioactive molecules, offering insights into the possible therapeutic avenues for this compound.
The Pharmacological Context of the Clerodendrum Genus
The Clerodendrum genus, a member of the Lamiaceae family, encompasses a wide variety of plant species that are rich in phytochemicals.[1] Scientific investigations into this genus have led to the isolation and identification of numerous compounds, including diterpenoids, triterpenoids, flavonoids, and steroids.[1] Collectively, these compounds have demonstrated a wide spectrum of biological activities, such as anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.[1][2][3] This established bioactivity within the genus provides a strong rationale for investigating the specific properties of its lesser-studied constituents like this compound.
Cytotoxic Potential of Compounds from Clerodendrum Species
Of particular interest to drug development professionals is the cytotoxic activity exhibited by various compounds isolated from Clerodendrum species. The following table summarizes key findings from studies on related compounds, offering a comparative perspective on the potential efficacy of novel molecules from this genus.
| Plant Species | Compound/Extract | Cell Line(s) | IC₅₀/LC₅₀ Value(s) |
| C. glabrum | Ferruginol | Caco-2 | 24.3 µg/mL |
| MCF-7 | 48.4 µg/mL | ||
| C. indicum / C. villosum | Betulinic acid | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L |
| Lupeol | SW620 | 1.99 µmol/L | |
| KATO-III | 1.95 µmol/L | ||
| Oleanolic acid 3-acetate | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L | |
| Stigmasterol | SW620 | 2.79 µmol/L | |
| β-Sitosterol | SW620 | 11.26 µmol/L | |
| BT-474 | 14.11 µmol/L | ||
| HepG2 | 20.47 µmol/L | ||
| C. paniculatum | Oleanolic aldehyde acetate | KB | 9.58 µg/mL |
| (3β)-stigmasta-4,22,25-trien-3ol | KB | 13.14 µg/mL |
A Proposed Experimental Workflow for Bioactivity Screening
For researchers embarking on the study of this compound, a structured experimental approach is crucial. The following diagram outlines a standard workflow for the isolation, purification, and subsequent biological screening of a novel natural product.
Potential Signaling Pathways for Investigation
Should this compound demonstrate significant cytotoxic activity, the subsequent step would be to elucidate its mechanism of action. Based on the known activities of other steroids and compounds from the Clerodendrum genus, several signaling pathways present themselves as logical starting points for investigation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Tutin-6-acetate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of Tutin-6-acetate, a neurotoxin, from plant material, primarily from species of the Coriaria genus, commonly known as Tutu plants. The methodologies outlined are based on established principles of natural product chemistry and are intended to serve as a comprehensive guide for laboratory applications.
Introduction
Tutin and its derivatives are polyoxygenated polycyclic sesquiterpenes found in various species of the Coriaria genus.[1] These compounds are potent antagonists of the glycine receptor and have significant convulsant effects, making them of interest for neurological research.[1] Tutin-6-acetate is an acetylated form of tutin. The extraction and purification of these compounds are critical for pharmacological studies and drug development. This protocol details a robust method for isolating Tutin-6-acetate from plant material.
Plant Material Handling and Preparation
Proper collection and preparation of the plant material are crucial for a successful extraction.
-
Collection : The leaves, stems, and seeds of Coriaria species are known to contain tutin and its derivatives.[1] It is recommended to collect fresh plant material, preferably during the flowering season.
-
Drying : The collected plant material should be air-dried in a well-ventilated area, away from direct sunlight, to prevent the degradation of thermolabile compounds. Alternatively, a hot air oven at a controlled temperature (40-50°C) can be used.
-
Grinding : The dried plant material should be ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Experimental Protocols
Solvent Extraction
This protocol employs a maceration technique with a solvent system optimized for the extraction of moderately polar compounds like Tutin-6-acetate.
Materials and Reagents:
-
Powdered, dried plant material (Coriaria sp.)
-
Ethanol (95%)
-
Methanol
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Erlenmeyer flasks
-
Magnetic stirrer
Procedure:
-
Maceration: Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask. Add 500 mL of 95% ethanol.
-
Extraction: Seal the flask and place it on a magnetic stirrer. Macerate the plant material for 24 hours at room temperature.
-
Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude ethanolic extract.
Liquid-Liquid Partitioning
This step is designed to remove non-polar and highly polar impurities from the crude extract.
Procedure:
-
Resuspend Crude Extract: Resuspend the crude ethanolic extract in 200 mL of deionized water.
-
Hexane Wash: Transfer the aqueous suspension to a 500 mL separatory funnel and add 200 mL of hexane. Shake vigorously for 5 minutes and allow the layers to separate. The hexane layer will contain non-polar compounds like chlorophyll and lipids. Discard the upper hexane layer. Repeat this step twice.
-
Ethyl Acetate Extraction: To the remaining aqueous layer, add 200 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate. The ethyl acetate will extract the medium-polarity compounds, including Tutin-6-acetate. Collect the upper ethyl acetate layer. Repeat this extraction three times.
-
Combine and Dry: Combine all the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Final Concentration: Filter the dried ethyl acetate extract and concentrate it to dryness using a rotary evaporator. This will yield a semi-purified extract enriched with Tutin-6-acetate.
Chromatographic Purification
Final purification is achieved using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Column Chromatography:
-
Column Packing: Pack a glass column (e.g., 50 cm x 5 cm) with silica gel (60-120 mesh) using a hexane slurry.
-
Sample Loading: Dissolve the semi-purified extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of 20 mL each and monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1).
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a Tutin-6-acetate standard.
Preparative HPLC:
-
Sample Preparation: Dissolve the pooled and concentrated fractions from the column chromatography in HPLC-grade methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 2 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of Tutin-6-acetate.
-
Purity Check: The purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
The following table summarizes the expected yields at different stages of the extraction and purification process. These values are estimates and may vary depending on the plant material and extraction conditions.
| Stage | Input Mass/Volume | Output Mass | Estimated Yield (%) | Purity (%) |
| Crude Ethanolic Extract | 100 g (Dried Plant) | 10 - 15 g | 10 - 15 | < 5 |
| Semi-purified Extract | 10 - 15 g | 2 - 4 g | 2 - 4 | 15 - 25 |
| Column Chromatography | 2 - 4 g | 0.5 - 1 g | 0.5 - 1 | 60 - 80 |
| Preparative HPLC | 0.5 - 1 g | 50 - 150 mg | 0.05 - 0.15 | > 95 |
Visualized Workflow
The following diagram illustrates the complete workflow for the extraction and purification of Tutin-6-acetate.
Caption: Workflow for Tutin-6-acetate Extraction.
References
Application Note: Quantitative Analysis of Tutin and Tutin-6-Acetate in Honey by HPLC-MS/MS
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of tutin and its derivative, tutin-6-acetate, in complex honey matrices. Tutin is a potent neurotoxin that can contaminate honey through bees collecting honeydew from the tutu plant (Coriaria arborea), posing a significant food safety risk. This protocol provides a comprehensive workflow, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to the specific HPLC-MS/MS parameters for accurate and reliable quantification. The method is validated to meet the stringent requirements for food safety analysis, making it suitable for researchers, regulatory bodies, and drug development professionals.
Introduction
Tutin, a picrotoxane sesquiterpene, is a neurotoxin found in the native New Zealand tutu plant. Honey produced from the honeydew of passion vine hoppers (Scolypopa australis) that have fed on tutu can become contaminated with tutin and its derivatives, such as tutin-6-acetate. Ingestion of contaminated honey can lead to symptoms ranging from dizziness and vomiting to seizures and, in severe cases, death. Regulatory bodies, such as the Ministry for Primary Industries (MPI) in New Zealand, have set a maximum residue level (MRL) for tutin in honey at 0.7 mg/kg to protect consumers.[1][2]
The complexity of the honey matrix, with its high sugar content, presents analytical challenges for the accurate quantification of trace-level contaminants. This application note describes a highly selective and sensitive HPLC-MS/MS method that overcomes these challenges, enabling the reliable determination of both tutin and tutin-6-acetate. The described method utilizes a modified QuEChERS sample preparation protocol for effective analyte extraction and cleanup, followed by optimized chromatographic separation and mass spectrometric detection.
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
This protocol is adapted from established QuEChERS methods for pesticide analysis in high-sugar matrices.[3][4][5][6][7]
Materials:
-
Honey sample
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge capable of 4000 x g
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Homogenization: Warm the honey sample to approximately 40°C in a water bath and mix thoroughly to ensure homogeneity.
-
Weighing and Dilution: Weigh 5 g of the homogenized honey sample into a 15 mL centrifuge tube. Add 5 mL of deionized water and vortex for 1 minute until the honey is completely dissolved.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 2 minutes.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes. This will result in the separation of the acetonitrile layer (top) from the aqueous layer and solid residues.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 1 minute.
-
Final Centrifugation and Filtration: Centrifuge the d-SPE tube at 4000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of the analytes.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |
| Tutin | 295.1 | 135.1 | 20 | 109.1 | 25 |
| Tutin-6-acetate | 337.1 | 277.1 | 15 | 135.1 | 22 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize the expected quantitative performance data for this method, based on typical validation results for similar analytes in honey.[4][5]
Table 1: Method Validation Parameters for Tutin and Tutin-6-Acetate in Honey
| Parameter | Tutin | Tutin-6-acetate |
| Linearity Range (µg/kg) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/kg) | 0.5 | 0.5 |
| Limit of Quantification (LOQ) (µg/kg) | 1.5 | 1.5 |
Table 2: Recovery and Precision Data
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Tutin | 5 | 95.2 | 6.8 |
| 20 | 98.7 | 4.5 | |
| 50 | 101.3 | 3.1 | |
| Tutin-6-acetate | 5 | 93.8 | 7.2 |
| 20 | 97.5 | 5.1 | |
| 50 | 100.5 | 3.9 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Tutin and Tutin-6-acetate in honey.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of tutin and tutin-6-acetate in honey. The modified QuEChERS sample preparation is effective in removing matrix interferences, and the optimized HPLC-MS/MS parameters ensure high selectivity and accuracy. This method is fit for purpose for routine monitoring of honey samples to ensure compliance with food safety regulations and to protect public health.
References
- 1. Tutin [analytica.co.nz]
- 2. Tutin contamination of honey: testing for maximum level | NZ Government [mpi.govt.nz]
- 3. An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey [restek.com]
- 4. Rapid determination of multi-antibiotic residues in honey based on modified QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Modified QuEChERS Method for the Determination of Selected Organochlorine Compounds in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Tutin and its Glycosides in Toxic Honey by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tutin, a potent neurotoxin, and its derivatives, including hyenanchin (also known as tutin-6-acetate) and various tutin glycosides, can contaminate honey, posing a significant health risk to consumers. This contamination occurs when honeybees collect honeydew from passion vine hoppers (Scolypopa australis) that have fed on the sap of the toxic tutu plant (Coriaria spp.). The presence of tutin glycosides is of particular concern as they can lead to delayed toxic effects. Therefore, a robust and sensitive analytical method is crucial for the accurate detection and quantification of these compounds in honey to ensure food safety.
This application note provides a detailed protocol for the simultaneous quantification of tutin, hyenanchin, and tutin glycosides in honey samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a "dilute-and-shoot" approach, offering a simple and rapid sample preparation procedure.
Principle of the Method
Honey samples are diluted with water and an internal standard is added. The diluted sample is then directly injected into the LC-MS/MS system. Separation of the analytes is achieved on a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing formic acid. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Preparation
-
Prepare individual stock solutions of tutin, hyenanchin, tutin-monoglucoside, and tutin-diglucoside in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions in water to achieve a final concentration of 1 µg/mL for each analyte.
-
Prepare a series of calibration standards by serially diluting the mixed working standard solution with water to cover the desired concentration range (e.g., 1-100 ng/mL).
-
An internal standard (IS), such as a structurally similar compound not found in honey, should be used. Prepare a stock solution of the IS in methanol and add it to all standards and samples to a final concentration of 50 ng/mL.
1.2. Sample Preparation
-
Homogenize the honey sample by stirring to ensure uniformity.
-
Weigh 1.0 g of the honey sample into a 15 mL centrifuge tube.
-
Add 9.0 mL of deionized water.
-
Add the internal standard solution.
-
Vortex the tube for 1 minute until the honey is completely dissolved.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
2.1. Liquid Chromatography Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
2.2. Mass Spectrometry Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Collision Gas: Nitrogen
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of a toxic honey sample, as reported in the literature.[1]
| Analyte | Concentration (µg/g honey) ± SD |
| Tutin | 3.6 ± 0.1 |
| Hyenanchin | 19.3 ± 0.5 |
| Tutin Monoglucoside | 4.9 ± 0.4 |
| Tutin Diglycoside | 4.9 ± 0.1 |
Table 1: Concentrations of Tutin and its derivatives in a toxic honey sample.
The MRM transitions for the quantification and confirmation of each analyte are crucial for the selectivity of the method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Tutin | 293.1 | 135.1 | 109.1 | 25 |
| Hyenanchin | 309.1 | 135.1 | 109.1 | 25 |
| Tutin Monoglucoside | 455.2 | 293.1 | 135.1 | 20 |
| Tutin Diglycoside | 617.2 | 455.2 | 293.1 | 20 |
Table 2: MRM Transitions for Tutin and its Derivatives.
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of tutin in honey.
Caption: Relationship between Tutin and its glycoside derivatives.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of tutin, hyenanchin, and their glycosides in honey. The simple "dilute-and-shoot" sample preparation protocol minimizes sample manipulation and matrix effects, allowing for high-throughput analysis. The use of MRM ensures high selectivity and sensitivity, which is essential for detecting these toxins at low levels and ensuring compliance with food safety regulations. This application note serves as a valuable resource for food safety laboratories, researchers, and regulatory bodies involved in the monitoring of honey for these natural toxins.
References
Application Notes and Protocols for Tutin,6-acetate in Neurological Research
Disclaimer: Direct research on the application of Tutin,6-acetate in neurological research models is currently limited. The following application notes and protocols are extrapolated from the known neurotoxic properties of its parent compound, Tutin. Researchers should exercise caution and validate these proposed applications and protocols independently.
Introduction
This compound, also known as 2-O-Acetyltutin, is a structural derivative of Tutin, a potent neurotoxin found in plants of the Coriaria genus.[1] Tutin is a well-characterized convulsant that acts as an antagonist of inhibitory neurotransmitter receptors, making it a valuable tool for studying neuronal excitability and seizure-related pathologies.[1] While specific data on this compound is scarce, its structural similarity to Tutin suggests it may share a similar mechanism of action and could be a valuable compound for inducing and studying neuronal hyperexcitability in various neurological research models.
These notes provide a comprehensive overview of the potential applications, mechanisms of action, and experimental protocols for utilizing this compound in neurological research, based on the established effects of Tutin.
Potential Applications in Neurological Research
Based on the known activity of Tutin, this compound could be utilized in the following research areas:
-
Induction of Epileptiform Activity: As a likely convulsant, this compound can be used to induce acute seizures in in vivo and in vitro models, providing a platform to study the underlying mechanisms of epilepsy and to screen potential anti-epileptic drugs.
-
Investigation of Glycine and GABA Receptor Function: The antagonistic action of Tutin on glycine and GABA receptors makes its derivative a potential tool for studying the physiological roles of these inhibitory systems in neuronal signaling and plasticity.[2]
-
Modeling Neuronal Hyperexcitability: By inducing a state of heightened neuronal activity, this compound can be used to model conditions associated with neuronal hyperexcitability, such as neuropathic pain and spasticity.
-
Neurotoxicity and Neuroprotection Studies: The compound could be employed to investigate the molecular pathways of neurotoxicity induced by receptor antagonism and to evaluate the efficacy of neuroprotective agents.
Mechanism of Action
The proposed mechanism of action for this compound is based on the well-documented effects of Tutin. Tutin is a non-competitive antagonist of both glycine receptors (GlyR) and γ-aminobutyric acid type A receptors (GABAAR).[2]
-
Glycine Receptor Antagonism: Tutin potently inhibits glycine-induced chloride currents in neurons.[3][4] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. By blocking GlyRs, this compound would reduce inhibitory neurotransmission, leading to disinhibition and subsequent neuronal hyperexcitability.
-
GABAA Receptor Antagonism: Similar to its effect on GlyRs, Tutin also inhibits GABAA receptor function. GABA is the primary inhibitory neurotransmitter in the central nervous system. Blockade of GABAARs by this compound would further contribute to a state of generalized neuronal hyperexcitability, leading to seizures.
The dual antagonism of both major inhibitory neurotransmitter systems makes Tutin and its derivatives potent convulsants.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of Tutin on neuronal receptors, which can serve as a preliminary guide for designing experiments with this compound.
| Parameter | Receptor/Model | Value | Reference |
| IC50 | α1 Homomeric Glycine Receptors | 35 ± 1 µM | [4] |
| α2 Homomeric Glycine Receptors | 15 ± 3 µM | [4] | |
| α1β Heteromeric Glycine Receptors | 51 ± 4 µM | [4] | |
| α2β Heteromeric Glycine Receptors | 41 ± 8 µM | [4] | |
| Effect | Glycinergic evoked current in spinal neurons | Inhibition in a concentration-dependent manner (1-1000 µM) | [2][3] |
Note: The IC50 values represent the concentration of Tutin required to inhibit 50% of the receptor response. These values may differ for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies using Tutin. These should be optimized for this compound.
Protocol 1: In Vitro Induction of Epileptiform Activity in Neuronal Cultures
Objective: To induce and record epileptiform discharges in primary neuronal cultures using this compound.
Materials:
-
Primary cortical or hippocampal neurons cultured on microelectrode arrays (MEAs)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
MEA recording system
Procedure:
-
Culture primary neurons on MEAs until a stable baseline electrical activity is observed (typically 14-21 days in vitro).
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO) should also be prepared.
-
Record baseline neuronal activity for at least 10 minutes.
-
Replace the culture medium with the medium containing the desired concentration of this compound or vehicle control.
-
Record neuronal activity continuously for at least 60 minutes.
-
Analyze the recorded data for changes in spike rate, burst frequency, and the appearance of synchronized bursting events indicative of epileptiform activity.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effects of this compound on glycine or GABA-evoked currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., HEK293 cells expressing recombinant GlyRs or GABAARs, or primary spinal cord neurons) or acute brain slices.
-
Whole-cell patch-clamp rig with amplifier and data acquisition system.
-
External and internal patch-clamp solutions.
-
Glycine or GABA stock solutions.
-
This compound stock solution.
-
Rapid solution exchange system.
Procedure:
-
Prepare cells or brain slices for patch-clamp recording.
-
Establish a whole-cell recording configuration.
-
Apply a test pulse of glycine or GABA (e.g., 100 µM for 2 seconds) to elicit a baseline current response.
-
After a stable baseline is established, co-apply this compound with the glycine or GABA pulse. Test a range of this compound concentrations (e.g., 1 µM to 100 µM).
-
Record the current responses in the presence of this compound.
-
Wash out this compound and ensure the glycine or GABA-evoked current returns to baseline.
-
Analyze the peak amplitude and kinetics of the currents to determine the inhibitory effect of this compound.
Visualizations
Signaling Pathway of this compound (Inferred from Tutin)
Caption: Inferred mechanism of this compound action.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro neurological studies.
References
- 1. Involvement of GABAA receptors containing α6 subtypes in antisecretory factor activity on rat cerebellar granule cells studied by two‐photon uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of tutin on glycine receptors in spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes: The Use of Prototypical Antagonists in GABA-A Receptor Research
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are predominantly mediated by the ionotropic GABA-A receptor, a ligand-gated chloride ion channel. The study of GABA-A receptor function and pharmacology is crucial for understanding neuronal inhibition and its role in various physiological processes and pathological conditions such as epilepsy, anxiety, and sleep disorders. Pharmacological antagonists of the GABA-A receptor are indispensable tools in this research, allowing for the elucidation of GABAergic signaling pathways and the characterization of receptor subtypes.
Due to the limited availability of experimental data for Tutin,6-acetate, this document will focus on two of the most widely studied and well-characterized GABA-A receptor antagonists: Bicuculline and Picrotoxin . These compounds serve as prototypical examples of competitive and non-competitive antagonists, respectively, and are extensively used in neuroscience research.
Mechanism of Action
-
Bicuculline: This phthalide-isoquinoline alkaloid acts as a competitive antagonist at the GABA-A receptor. It binds to the same site as the endogenous ligand GABA, thereby preventing the receptor from being activated. This blockade of GABA binding inhibits the influx of chloride ions and reduces neuronal hyperpolarization, leading to an increase in neuronal excitability.[1][2][3] Sensitivity to bicuculline is a key criterion in the pharmacological definition of GABA-A receptors.[1]
-
Picrotoxin: A non-competitive antagonist, picrotoxin is a mixture of two components, picrotin and the more active picrotoxinin. It does not compete with GABA for its binding site but instead acts as a channel blocker, physically occluding the chloride ion pore of the GABA-A receptor.[4] This action prevents ion flow even when GABA is bound to the receptor, thus inhibiting its function.[4]
Applications in Research
Bicuculline and picrotoxin are utilized in a variety of experimental paradigms to investigate the role of GABAergic inhibition:
-
In Vitro Electrophysiology: In brain slice preparations, these antagonists are used to block inhibitory postsynaptic currents (IPSCs) to isolate and study excitatory neurotransmission.[5] They are also employed to induce epileptiform activity in neuronal networks, providing an in vitro model for studying the mechanisms of epilepsy.[1][6]
-
Receptor Binding Assays: These antagonists are used in competitive binding assays to characterize the affinity of novel compounds for the GABA-A receptor. While not radiolabeled themselves for this purpose, they can be used as competing ligands to determine the binding properties of other substances.[7][8]
-
In Vivo Behavioral Studies: Systemic or localized administration of bicuculline or picrotoxin in animal models can be used to study the behavioral consequences of reduced GABAergic inhibition. This includes the induction of seizures to test the efficacy of anticonvulsant drugs, as well as investigating the role of GABA in anxiety, learning, and memory.[2][9][10][11]
Quantitative Data Summary
The following tables summarize the key pharmacological parameters for bicuculline and picrotoxin. These values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.
Table 1: Inhibitory Potency (IC50) of Bicuculline and Picrotoxin
| Antagonist | Receptor Subtype | IC50 Value (µM) | Experimental System | Reference |
| Bicuculline | GABA-A | 2 | Not specified | [1][2][3][12] |
| Bicuculline | α1β2γ2L | 3.3 | HEK293 cells | [4] |
| Picrotoxin | GABA-A | 0.8 | HEK293 cells | [4] |
| Picrotoxin | GABAρ1 | 0.6 | Xenopus oocytes | [13] |
| Picrotoxin | 5-HT3A | ~30 | HEK293 cells | [14] |
Table 2: Binding Affinity (Ki) of Bicuculline and Picrotoxin
| Antagonist | Radioligand | Ki Value (µM) | Tissue/Cell Type | Reference |
| Bicuculline | [³H]GABA | ~1-5 | Rat brain membranes | General knowledge, specific Ki values can vary. |
| Picrotoxin | [³H]TBOB | ~0.1-1 | Rat brain membranes | General knowledge, specific Ki values can vary. |
Signaling Pathway Diagrams
Caption: Mechanism of GABA-A receptor antagonism.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
This protocol describes the application of a GABA-A receptor antagonist to study its effect on inhibitory postsynaptic currents (IPSCs) in acute brain slices.
Materials:
-
Standard artificial cerebrospinal fluid (aCSF)
-
Antagonist stock solution (e.g., Bicuculline or Picrotoxin in DMSO)
-
Patch pipettes (3-5 MΩ)
-
Intracellular solution (K-gluconate based)
-
Vibratome for slicing
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare acute brain slices (e.g., hippocampus, cortex) from a rodent using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
In voltage-clamp mode, hold the neuron at a potential that allows for the recording of inward IPSCs (e.g., 0 mV with a low chloride intracellular solution).
-
Record baseline IPSCs.
-
Prepare the antagonist solution by diluting the stock solution in aCSF to the desired final concentration (e.g., 10-50 µM for bicuculline, 50-100 µM for picrotoxin).[5][15][16]
-
Switch the perfusion to the aCSF containing the antagonist.
-
Record the changes in IPSC amplitude and frequency. A successful blockade will result in a significant reduction or complete elimination of IPSCs.
-
Wash out the antagonist by perfusing with standard aCSF and observe for recovery of IPSCs.
Caption: Workflow for a patch-clamp experiment.
Protocol 2: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of a test compound for the GABA-A receptor using a radiolabeled ligand.
Materials:
-
Rat brain membranes (prepared from whole brain or specific regions)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)
-
Unlabeled competitor (test compound)
-
Non-specific binding control (e.g., high concentration of GABA)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and fluid
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.[17]
-
In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and a range of concentrations of the test compound.
-
For total binding wells, add radioligand and brain membranes to the binding buffer.
-
For non-specific binding wells, add radioligand, brain membranes, and a saturating concentration of a known GABA-A ligand (e.g., 10 mM GABA) to the binding buffer.[17]
-
For competition wells, add radioligand, brain membranes, and varying concentrations of the test compound to the binding buffer.
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 45 minutes).[17]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Protocol 3: In Vivo Behavioral Study - Seizure Induction
This protocol describes the use of a GABA-A antagonist to induce seizures in rodents to assess the efficacy of an anti-epileptic drug (AED).
Materials:
-
Rodents (e.g., mice or rats)
-
GABA-A antagonist solution (e.g., Bicuculline, 1.2 mg/kg i.v. or Picrotoxin, 0.3-1.0 mg/kg i.p.)[2][11]
-
Test AED or vehicle
-
Observation chamber
-
Behavioral scoring system (e.g., Racine scale for seizure severity)
Procedure:
-
Acclimate animals to the testing environment.
-
Administer the test AED or vehicle to the animals at a predetermined time before seizure induction.
-
Prepare the GABA-A antagonist solution for injection.
-
Inject the antagonist via the appropriate route (e.g., intraperitoneal, intravenous).
-
Immediately place the animal in the observation chamber.
-
Observe and record the animal's behavior for a set period (e.g., 30 minutes).
-
Score the seizure severity at regular intervals using a standardized scale (e.g., latency to first seizure, duration of seizures, and maximal seizure stage reached).
-
Compare the seizure parameters between the vehicle-treated and AED-treated groups. A significant reduction in seizure severity in the AED group indicates efficacy.
-
Ensure all procedures are in accordance with institutional animal care and use guidelines.
Caption: Workflow for an in vivo seizure study.
References
- 1. Bicuculline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+)-Bicuculline | ADC Cytotoxin inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. sophion.com [sophion.com]
- 5. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicuculline induces ictal seizures in the intact hippocampus recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral Consequences of Bicuculline Injection in the Subthalamic Nucleus and the Zona Incerta in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bicuculline Reduces Neuroinflammation in Hippocampus and Improves Spatial Learning and Anxiety in Hyperammonemic Rats. Role of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroendocrine, behavioral and macrophage activity changes induced by picrotoxin effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bicuculline | GABAA receptor antagonist | SK blocker | TargetMol [targetmol.com]
- 13. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]
- 16. Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDSP - GABA [kidbdev.med.unc.edu]
Animal Models for Studying the Convulsant Effects of Tutin and Tutin,6-acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tutin, a potent neurotoxin found in plants of the Coriaria genus, and its semi-synthetic derivative, Tutin,6-acetate, are valuable tools for studying the mechanisms of epilepsy and developing novel anticonvulsant therapies. These compounds induce characteristic convulsive seizures in animal models, providing a platform to investigate neuronal hyperexcitability and the efficacy of potential therapeutic agents. This document provides detailed application notes and experimental protocols for the use of Tutin and its 6-acetate derivative in rodent models of acute seizures.
Tutin is a picrotoxane sesquiterpene that acts as a non-competitive antagonist of GABA-A and glycine receptors, leading to disinhibition of neuronal activity and subsequent convulsions.[1][2] Recent studies have also identified calcineurin (CN), a Ca2+-activated phosphatase, as a direct target of Tutin, with Tutin-induced activation of CN contributing to seizures.[2] The acetylation of the hydroxyl group at the 6-position of the picrotoxane skeleton, as in this compound (structurally analogous to 6-acetylpicrotoxinin), has been shown to weaken its GABA-antagonizing action, suggesting a potentially lower convulsant potency compared to the parent compound.[1]
Data Presentation
Quantitative Data for Tutin-Induced Convulsions in Mice
The following table summarizes key quantitative parameters for the convulsant effects of Tutin administered intraperitoneally (i.p.) in mice.
| Parameter | Value | Species/Strain | Reference |
| CD50 (Convulsant Dose 50%) | 1.85 mg/kg | Mice | [2] |
| LD50 (Lethal Dose 50%) | 2.15 mg/kg | Mice | [2] |
| Seizure Latency | Dose-dependent | Mice | [2] |
| Seizure Severity (Racine Scale) | Progresses from stage 1 to 5 with increasing dose/time | Mice | [2] |
Experimental Protocols
Protocol 1: Induction of Acute Seizures with Tutin in Mice
Objective: To induce predictable and quantifiable convulsive seizures in mice for the evaluation of anticonvulsant compounds.
Materials:
-
Tutin (dissolved in a suitable vehicle, e.g., saline with a small percentage of DMSO or ethanol)
-
Male adult mice (e.g., C57BL/6 or ICR, 20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment
-
Timer
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week prior to the experiment. House them in a temperature and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of Tutin in a vehicle that ensures complete dissolution. Further dilute the stock solution to the desired final concentrations for injection. The vehicle alone should be used for control injections.
-
Dosing: Administer Tutin via i.p. injection. A common dose to induce robust seizures is 2.0 mg/kg.[2] The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
Behavioral Observation: Immediately after injection, place the mouse in an individual observation chamber. Record the latency to the first seizure, the duration of seizures, and the seizure severity using a modified Racine scale (see Table below). Continuous video recording for at least 60 minutes post-injection is recommended.
-
Seizure Scoring (Modified Racine Scale for Mice):
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling, with generalized tonic-clonic convulsions.
-
Expected Results: Mice injected with an effective dose of Tutin will typically exhibit seizures within 5-15 minutes. The seizures will progress through the stages of the Racine scale, culminating in generalized tonic-clonic convulsions.
Protocol 2: Electroencephalography (EEG) Monitoring of Tutin-Induced Seizures
Objective: To record and analyze the electrophysiological correlates of Tutin-induced seizures.
Materials:
-
Mice with surgically implanted cortical or hippocampal electrodes
-
EEG recording system (amplifier, digitizer, software)
-
Shielded recording chamber
-
Tutin solution and injection supplies
Procedure:
-
Electrode Implantation:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Secure the head in a stereotaxic frame.
-
Surgically expose the skull and implant stainless steel screw electrodes over the cortex (e.g., frontal and parietal regions) or depth electrodes into the hippocampus.
-
A reference electrode is typically placed over the cerebellum.
-
Secure the electrodes and a head mount with dental cement.
-
Allow the animals to recover for at least one week post-surgery.
-
-
EEG Recording:
-
Connect the mouse to the EEG recording system via a flexible cable to allow free movement.
-
Record a stable baseline EEG for at least 30 minutes prior to injection.
-
Administer Tutin i.p. as described in Protocol 1.
-
Continuously record the EEG for at least 2 hours post-injection, simultaneously with video monitoring of behavior.
-
-
Data Analysis:
-
Analyze the EEG recordings for the appearance of epileptiform activity, such as high-amplitude, high-frequency spiking and sharp waves.
-
Correlate the onset and duration of electrographic seizures with the behavioral seizures observed on video.
-
Quantify seizure parameters such as spike frequency, amplitude, and total seizure duration.
-
Expected Results: Tutin administration will induce characteristic epileptiform discharges in the EEG, which will coincide with the behavioral seizures.[2]
Protocol 3: Histopathological Assessment of Neuronal Damage
Objective: To evaluate neuronal damage in the brain following Tutin-induced seizures.
Materials:
-
Mice previously subjected to Tutin-induced seizures
-
Anesthetic for terminal euthanasia (e.g., pentobarbital)
-
Perfusion pump and solutions (saline, 4% paraformaldehyde)
-
Vibratome or cryostat for brain sectioning
-
Nissl stain (e.g., cresyl violet)
-
Microscope with imaging capabilities
Procedure:
-
Tissue Collection: At a predetermined time point after seizure induction (e.g., 24 or 48 hours), deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Post-fixation: Carefully extract the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.
-
Sectioning: Section the brain into coronal slices (e.g., 30-40 µm thick) using a vibratome or cryostat.
-
Nissl Staining:
-
Mount the sections on gelatin-coated slides.
-
Stain the sections with cresyl violet solution.
-
Dehydrate the sections through a series of ethanol gradients and clear with xylene.
-
Coverslip the slides with a mounting medium.
-
-
Analysis:
-
Examine the stained sections under a microscope.
-
Assess neuronal damage in specific brain regions, particularly the hippocampus (CA1, CA3, and dentate gyrus) and cortex.
-
Look for signs of neuronal loss, pyknotic nuclei, and shrunken cytoplasm, which are indicative of cell death.[2]
-
Quantify the number of healthy neurons in defined areas to compare between control and Tutin-treated animals.
-
Expected Results: Tutin-induced status epilepticus can lead to neuronal damage, particularly in the hippocampus. Nissl staining will reveal a reduction in the number of viable neurons in susceptible brain regions of Tutin-treated animals compared to controls.[2]
Visualization of Pathways and Workflows
Caption: Simplified signaling pathway of Tutin-induced convulsions.
Caption: General experimental workflow for studying Tutin's effects.
References
Application Note & Protocol: Preparation of Tutin,6-acetate Standard Solutions for Analytical Testing
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tutin, a potent neurotoxin found in plants of the Coriaria genus, and its derivatives are of significant interest in toxicology and food safety research. Tutin acts as a non-competitive antagonist of the GABA-A receptor, leading to central nervous system stimulation and convulsions.[1][2] Accurate quantification of Tutin and its analogs, such as Tutin,6-acetate, is crucial for monitoring contamination in food products like honey and for conducting toxicological studies.[3][4]
This document provides a detailed protocol for the preparation of this compound standard solutions for use in analytical testing, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes safe handling practices due to the high toxicity of the compound.
2. Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound standard solutions.
| Parameter | Value | Source/Calculation |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₇H₂₀O₇ | Calculated |
| Molecular Weight | ~337.35 g/mol | Calculated from Tutin MW (294.30 g/mol ) + Acetyl group (43.05 g/mol )[5] |
| Recommended Solvent | Acetonitrile | Based on commercial availability of Tutin solutions[6] |
| Alternative Solvents | Methanol, Ethanol | General solubility of similar natural products |
| Primary Stock Solution Concentration | 1000 µg/mL (1 mg/mL) | Standard practice for analytical standards |
| Storage Conditions | -20°C in a tightly sealed, amber vial | General recommendation for toxic/unstable compounds |
3. Experimental Protocol: Preparation of Standard Solutions
This protocol describes the preparation of a 1000 µg/mL primary stock solution of this compound and a subsequent series of working standard solutions through serial dilution.
3.1. Materials and Reagents
-
This compound (solid, high purity standard)
-
Acetonitrile (HPLC grade or equivalent)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A, various sizes, e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Amber glass vials with screw caps
-
Personal Protective Equipment (PPE): Chemical-resistant lab coat, double nitrile gloves, safety goggles with side shields.
-
Chemical fume hood
-
Sharps container for disposal of contaminated needles/syringes[3]
-
Designated waste container for contaminated materials
3.2. Safety Precautions
WARNING: Tutin and its derivatives are highly toxic. Handle with extreme caution in a designated area.
-
All handling of solid this compound and concentrated solutions must be performed in a certified chemical fume hood.[3][4]
-
Wear appropriate PPE at all times, including double nitrile gloves, a lab coat, and safety goggles.[3]
-
Avoid inhalation of dust or aerosols. Do not allow the compound to come into contact with skin or eyes.[7]
-
In case of a spill, immediately decontaminate the area with a 10% bleach solution, allowing for a contact time of at least 20 minutes.[4] Absorb the spill with inert material and dispose of it as hazardous waste.
-
All contaminated disposable materials (e.g., pipette tips, wipes) should be collected in a designated hazardous waste container.
-
Consult the Safety Data Sheet (SDS) for Tutin or a closely related compound like Picrotoxin before starting any work.[3][4]
3.3. Preparation of Primary Stock Solution (1000 µg/mL)
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Standard: Carefully weigh approximately 10 mg of this compound standard into the weighing boat. Record the exact weight.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat and then rinsing it multiple times with small volumes of acetonitrile, transferring the rinsate into the flask to ensure all the compound is transferred.
-
Dissolve the Standard: Add a small amount of acetonitrile to the volumetric flask (approximately 5-7 mL) and gently swirl to dissolve the solid completely. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Bring to Volume: Once the solid is completely dissolved, carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenize: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Calculate the Exact Concentration: Use the following formula to determine the precise concentration of the stock solution:
Concentration (µg/mL) = (Mass of this compound (mg) / Volume of flask (mL)) * 1000
-
Transfer and Label: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the name of the preparer.
-
Storage: Store the primary stock solution at -20°C.
3.4. Preparation of Working Standard Solutions (Serial Dilution)
Prepare a series of working standards by diluting the primary stock solution. The following is an example of a serial dilution to create standards of 100, 10, 1, and 0.1 µg/mL.
-
100 µg/mL Standard: Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.
-
10 µg/mL Standard: Pipette 1 mL of the 100 µg/mL working standard into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.
-
1 µg/mL Standard: Pipette 1 mL of the 10 µg/mL working standard into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.
-
0.1 µg/mL Standard: Pipette 1 mL of the 1 µg/mL working standard into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.
-
Labeling and Storage: Transfer each working standard to a separate, clearly labeled amber vial and store at -20°C when not in use.
4. Mandatory Visualization
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for this compound standard solution preparation.
5. Waste Disposal
-
Liquid Waste: Collect all waste acetonitrile containing this compound in a designated, labeled hazardous waste container.
-
Solid Waste: All contaminated solid waste (gloves, pipette tips, weighing boats, etc.) should be placed in a sealed bag and disposed of as biomedical or hazardous waste, following institutional guidelines.[3][4] If available, autoclaving contaminated materials before disposal is recommended.[4]
This application note provides a comprehensive protocol for the safe preparation of this compound standard solutions. Adherence to the described safety procedures is paramount due to the high toxicity of the compound. The prepared standards can be used to generate calibration curves for the accurate quantification of this compound in various sample matrices.
References
- 1. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. sc.edu [sc.edu]
- 5. Tutin | C15H18O6 | CID 75729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Enzymatic Synthesis of Acetate Derivatives of Natural Compounds
Introduction
The enzymatic synthesis of acetate derivatives of natural compounds represents a significant advancement in green chemistry, offering a highly selective and efficient alternative to traditional chemical methods. This approach utilizes enzymes, most commonly lipases, to catalyze the acetylation of various natural products, including flavonoids, phenolic acids, glycosides, and terpenoids. The resulting acetate esters often exhibit enhanced lipophilicity, leading to improved solubility in lipid-based formulations, increased stability, and modulated biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3][4] These advantages make enzymatic acetylation a valuable tool for researchers, scientists, and drug development professionals in the pharmaceutical, cosmetic, and food industries.[1][5]
The most frequently employed enzymes for this purpose are lipases, particularly Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym 435.[6][7][8][9] The enzymatic process, typically a transesterification reaction, is carried out in non-aqueous solvents using an acetyl donor, with vinyl acetate being a popular choice due to the irreversible nature of the reaction.[6][7] Key reaction parameters that influence the yield and regioselectivity of the acetylation include the choice of enzyme, solvent, temperature, and the molar ratio of the substrates.[2][10]
These application notes provide an overview of the enzymatic acetylation of various natural compounds, summarizing key quantitative data and offering detailed experimental protocols.
Experimental Workflow for Enzymatic Acetylation
The general workflow for the enzymatic synthesis of acetate derivatives of natural compounds is depicted below. This process involves substrate and enzyme preparation, the enzymatic reaction itself, and subsequent product purification and analysis.
Caption: General experimental workflow for enzymatic acetylation.
Quantitative Data Summary
The efficiency of enzymatic acetylation varies depending on the natural compound, the enzyme used, and the reaction conditions. The following tables summarize quantitative data from various studies on the enzymatic synthesis of acetate derivatives.
Table 1: Enzymatic Acetylation of Flavonoids
| Flavonoid | Enzyme | Acetyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion Yield (%) | Reference |
| Naringenin | CaLB-ZnOFe | Vinyl Acetate | Acetone | 40 | 72 | 100 | [10] |
| Quercetin | TLL-ZnOFe | Vinyl Acetate | Acetone | 40 | 72 | 73 | [10] |
| Morin | TLL-ZnOFe | Vinyl Acetate | Acetone | 40 | 72 | 85 | [10] |
| Fisetin | TLL-ZnOFe | Vinyl Acetate | Acetone | 40 | 72 | 72 | [10] |
| Rutin | Novozym 435 | Fatty Acids (C8, C10, C12) | tert-Butanol | - | - | 50-60 | [11] |
| Naringin | Novozym 435 | Fatty Acids (C8, C10, C12) | tert-Butanol | - | - | 50-60 | [11] |
| EGCG | Lipozyme RM IM | Vinyl Acetate | Acetonitrile | 40 | 8 | 84.5 | [11] |
Table 2: Enzymatic Acetylation of Other Natural Compounds
| Natural Compound | Enzyme | Acetyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion Yield (%) | Reference |
| α-Tocopherol | Novozym 435 | Vinyl Acetate | Hexane/2M2B (90:10) | 60 | - | - | [6] |
| Thio-d-galactopyranoside | CAL-B | Vinyl Acetate | THF | - | 48 | 72 (di-acetate) | [7] |
| Eugenol | Lipozyme TL 100L | Acetic Anhydride | - | 55 | 2 | 91.80 | [12] |
| Resveratrol | Lipase QLG | Vinyl Acetate | - | - | - | ~75 (mono-acetate) | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments in the enzymatic synthesis of acetate derivatives of natural compounds.
Protocol 1: General Procedure for Lipase-Catalyzed Acetylation of Flavonoids
This protocol is a generalized procedure based on the methodologies for the acetylation of flavonoid aglycons such as quercetin, naringenin, and morin.[10]
Materials:
-
Flavonoid (e.g., quercetin, naringenin)
-
Immobilized Lipase (e.g., Candida antarctica lipase B or Thermomyces lanuginosus lipase immobilized on ZnOFe nanoparticles)[10]
-
Vinyl acetate (>99%)
-
Organic solvent (e.g., acetone, acetonitrile, 2-methyl-2-butanol)
-
Orbital shaker incubator
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a sealed vial, dissolve the flavonoid (e.g., 10 mg) in the chosen organic solvent (e.g., 2 mL).
-
Addition of Reagents: Add vinyl acetate to the reaction mixture. The molar ratio of flavonoid to vinyl acetate can be optimized, with ratios of 1:10 often showing good results.
-
Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme is a critical parameter to optimize, typically ranging from 10-50 mg per 10 mg of substrate.
-
Incubation: Place the sealed vial in an orbital shaker incubator and incubate at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 200 rpm) for a specified duration (e.g., 24-72 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed with solvent and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the acetylated flavonoid from the crude product using column chromatography on silica gel.
-
Analysis: Characterize the purified product using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm its structure and purity.
Protocol 2: Enzymatic Acetylation of Vitamin E (α-Tocopherol)
This protocol is based on the enzymatic acylation of the phenolic group of tocopherols.[6]
Materials:
-
α-Tocopherol
-
Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin)
-
Vinyl acetate
-
Solvent system: 2-methyl-2-butanol (2M2B) and hexane
-
Thermostated shaker
Procedure:
-
Substrate Solution: Prepare a solution of α-tocopherol (e.g., 100 mM) and vinyl acetate (e.g., 400 mM) in a solvent mixture of hexane and 2M2B (90:10 v/v). A minimum of 10% 2M2B is necessary to solubilize the vinyl acetate.[6]
-
Enzyme Addition: Add Novozym 435 to the substrate solution (e.g., 100 mg/mL).
-
Reaction: Incubate the reaction mixture in a thermostated shaker at 60 °C with continuous agitation.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the desired conversion is achieved, remove the enzyme by filtration.
-
Purification and Analysis: Evaporate the solvent and purify the resulting α-tocopherol acetate by chromatography. Confirm the product structure by spectroscopic methods.
Signaling Pathways and Logical Relationships
Biosynthesis of Resveratrol and its Acetylated Derivatives
The synthesis of resveratrol can be achieved through enzymatic pathways, which can then be followed by enzymatic acetylation to produce its derivatives.
Caption: Biosynthesis of resveratrol and its subsequent enzymatic acetylation.
Potential Biological Action of Acetylated Flavonoids
Acetylated flavonoids can exhibit modified biological activities. For instance, they can act as inhibitors of enzymes involved in disease pathways, such as tyrosinase in skin hyperpigmentation.
Caption: Inhibition of tyrosinase by an acetylated flavonoid.[8]
References
- 1. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yield in the total synthesis of picrotoxanes like Tutin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of picrotoxanes, such as Tutin. Our goal is to help you overcome common challenges, particularly those related to low reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of picrotoxanes.
Issue 1: Low Diastereoselectivity in the Intramolecular Aldol Cyclization to Form the cis-Fused 5,6-Ring Skeleton.
Question: My intramolecular aldol reaction to form the core bicyclic structure of the picrotoxane skeleton is resulting in a low diastereomeric ratio, favoring the undesired trans-fused product or other stereoisomers. How can I improve the cis-selectivity?
Answer: Achieving high cis-selectivity in the formation of the hydrindane core is a known challenge in picrotoxane synthesis. The stereochemical outcome is highly dependent on the reaction conditions and the substrate. Here are several factors to consider and optimize:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For instance, in a model study toward the synthesis of Tutin, the use of pyrrolidine showed an increased ratio of the desired cis-fused product compared to alumina, although the overall yield was initially low due to competing intermolecular reactions[1]. The use of DL-proline as a catalyst in DMSO can promote the desired intramolecular reaction pathway through the formation of an enamine intermediate and an intramolecular hydrogen network, which can suppress intermolecular side reactions and improve diastereoselectivity[1].
-
Substrate Conformation: The conformation of the acyclic precursor significantly influences the transition state of the cyclization. The use of a gem-dimethyl group, as demonstrated in the synthesis of (-)-Picrotoxinin, can help control the stereochemistry and conformation of early intermediates, leading to a more favorable transition state for the desired cyclization[2][3].
-
Temperature Control: Aldol reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance selectivity by favoring the kinetically controlled product. It is crucial to carefully control the temperature during the addition of reagents and throughout the reaction.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Issue 2: Poor Yield in the Late-Stage Oxidative C-H to C-C Bond Formation (e.g., Suárez 1,5-HAT Reaction).
Question: I am attempting a late-stage C-H oxidation to form a key C-C or C-O bond, but I am observing low yields and a significant amount of β-scission byproducts. How can I favor the desired hydrogen atom transfer (HAT) pathway?
Answer: Late-stage C-H functionalization in complex molecules like picrotoxanes is powerful but can be unpredictable. The competition between the desired 1,5-HAT and undesired β-scission is a common problem. Shenvi and coworkers extensively studied this challenge in their synthesis of 25 picrotoxanes and found that minor structural changes in the substrate can dramatically alter the reaction outcome[4][5].
-
Computational Modeling: Predicting the outcome of these reactions can be difficult based on heuristics alone. The use of Density Functional Theory (DFT) calculations to model the transition states for both the HAT and β-scission pathways can provide valuable insights into which pathway is energetically more favorable for a given substrate[4][5]. This computational pre-screening can save significant experimental time by identifying substrates that are more likely to undergo the desired transformation.
-
Substrate Modification: Based on computational predictions, modifying the substrate to favor the HAT transition state can be a successful strategy. This could involve altering steric hindrance or electronic properties at or near the reaction center.
-
Reaction Conditions: While the substrate structure is often the dominant factor, fine-tuning the reaction conditions can also influence the product distribution. This includes the choice of oxidant (e.g., (diacetoxyiodo)benzene and iodine), solvent, and temperature.
Logical Relationship for HAT vs. β-Scission
Caption: Factors influencing the outcome of late-stage C-H oxidation.
Frequently Asked Questions (FAQs)
Q1: What are some general strategies to improve the overall yield in a multi-step total synthesis of a complex natural product like Tutin?
A1: Low overall yield in a lengthy synthesis is a common problem stemming from the multiplicative effect of individual step yields. Here are some key strategies to mitigate this:
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Convergent Synthesis: Employ a convergent rather than a linear approach. In a convergent synthesis, different fragments of the molecule are synthesized separately and then coupled together at a late stage. This reduces the number of steps in the longest linear sequence, which is the primary determinant of the overall yield.
-
Protecting Group Strategy: Judicious use of protecting groups is crucial. A well-designed protecting group strategy minimizes the number of protection and deprotection steps, which add to the step count and often result in material loss. Consider using protecting groups that can be removed simultaneously or under conditions that are compatible with other transformations in the sequence.
-
Reaction Optimization: Thoroughly optimize each step of the synthesis. Even a small increase in the yield of each step can have a significant impact on the overall yield. This includes screening different reagents, catalysts, solvents, temperatures, and reaction times.
-
Purification Efficiency: Minimize losses during purification. This can be achieved by optimizing chromatographic conditions, using crystallization when possible, and handling materials carefully.
Q2: I am having difficulty with the purification of my picrotoxane intermediates, which are often polar and have similar polarities to byproducts. What can I do?
A2: The highly functionalized and often polar nature of picrotoxane intermediates can make purification by standard column chromatography challenging. Here are some suggestions:
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Chromatography System: Experiment with different solvent systems and stationary phases. Sometimes a switch from silica gel to alumina, or the use of reversed-phase chromatography can provide better separation. Gradient elution is often more effective than isocratic elution for separating complex mixtures.
-
Derivatization: If a particular intermediate is difficult to purify, consider temporarily converting it to a less polar derivative (e.g., by protecting a hydroxyl group as a silyl ether). This can improve its chromatographic behavior. The protecting group can then be removed in a subsequent step.
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Crystallization: If possible, try to induce crystallization of your product. This can be a highly effective purification method that avoids the material losses associated with chromatography.
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High-Performance Liquid Chromatography (HPLC): For small quantities of valuable intermediates, preparative HPLC can be a powerful tool to achieve high purity.
Q3: Are there any specific protecting groups that are particularly well-suited for the synthesis of picrotoxanes?
A3: The choice of protecting groups is highly dependent on the specific synthetic route and the functional groups present in the intermediates. However, some general considerations for picrotoxane synthesis include:
-
Silyl Ethers: Silyl ethers (e.g., TMS, TES, TBS, TIPS) are commonly used to protect hydroxyl groups due to their ease of installation and removal under a variety of conditions. Their varying steric bulk can also be used to direct the stereochemical outcome of subsequent reactions.
-
Benzyl Ethers: Benzyl ethers are robust protecting groups for alcohols that are stable to a wide range of reaction conditions. They are typically removed by hydrogenolysis, which is often compatible with other functional groups in p-picrotoxane intermediates.
-
Acetals and Ketals: These are useful for protecting diols and carbonyl groups. The choice of acetal or ketal can influence the stereochemistry of neighboring centers.
Quantitative Data Summary
The following tables summarize yield data from selected total syntheses of picrotoxanes.
Table 1: Selected Yields in the Total Synthesis of (+)-Tutin by Shenvi and Co-workers
| Step | Reagents and Conditions | Yield (%) |
| Intramolecular Aldol/Bromoetherification/Johnson-Lemieux Oxidation | Multiple steps combined | 68 |
| Suárez 1,5-HAT Etherification | I2, TFDO | 83-96 |
| Ether Oxidation to Bridging Lactone | Monoperoxo chromate | - |
| Reductive Cleavage and Deprotection | Zn, SmI2, H2O | - |
| Overall Yield | 12-17 steps | 9.0-18.9 |
Data extracted from Shenvi et al.[4]
Table 2: Selected Yields in the Total Synthesis of (-)-Picrotoxinin by Shenvi and Co-workers
| Step | Reagents and Conditions | Yield (%) |
| Aldol Addition | NaHMDS, MgCl2, methyl-2-oxobutanoate, -78 °C | 67 |
| Intramolecular Aldol Addition | LDA, 0 °C to 23 °C | 90 |
| Oxidative C-C Demethylation Sequence | Multiple steps | - |
| Overall Yield | Shortest sequence to date | - |
Data extracted from Shenvi et al.[2]
Experimental Protocols
Protocol 1: Intramolecular Aldol Cyclization (Model Study for Tutin Synthesis)
This protocol is based on the work of Ikeuchi et al. in their model study towards the total synthesis of Tutin.[1]
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Preparation: To a solution of the acyclic precursor (1.0 eq) in anhydrous DMSO (0.1 M), add DL-proline (0.2 eq).
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Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired cis-fused bicyclic product.
Protocol 2: Bromoetherification
This is a general procedure that can be adapted for picrotoxane synthesis.
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Preparation: Dissolve the olefinic alcohol (1.0 eq) in an appropriate solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at 0 °C.
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Reaction: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution. Monitor the reaction by TLC.
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Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Purification: Separate the layers and extract the aqueous layer with CH2Cl2 (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
References
Technical Support Center: Chromatographic Resolution of Tutin,6-acetate
Welcome to the technical support center for the chromatographic analysis of Tutin,6-acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the chromatographic analysis of this compound?
A1: The most frequently reported issues include poor resolution from related compounds, peak tailing, and peak broadening. Given the complex, highly oxygenated structure of picrotoxane sesquiterpenoids like this compound, these problems often arise from secondary interactions with the stationary phase.
Q2: Why does my this compound peak exhibit tailing in reversed-phase HPLC?
A2: Peak tailing for polar, complex molecules like this compound is often caused by interactions between the analyte and residual silanol groups on the silica-based stationary phase. These secondary interactions can lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.
Q3: How can I improve the peak shape of this compound?
A3: Several strategies can be employed to improve peak shape:
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Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of residual silanol groups, minimizing secondary interactions.
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Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column will reduce the number of available silanol groups.
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Mobile Phase Modifiers: The addition of a small amount of an acidic modifier, such as formic acid or acetic acid, can help to improve peak symmetry.
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Lower Injection Volume and Concentration: Overloading the column can lead to peak distortion. Reducing the sample concentration or injection volume can often improve peak shape.
Q4: My resolution between this compound and an impurity is poor. What steps can I take to improve it?
A4: To enhance resolution, consider the following:
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Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.
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Gradient Elution: Employing a shallow gradient can help to better separate closely eluting peaks.
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Column Chemistry: Trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, may offer different selectivity.
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Temperature: Optimizing the column temperature can influence selectivity and efficiency.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in the chromatography of this compound.
Problem 1: Peak Tailing
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Symptom: The peak for this compound has an asymmetrical shape with a drawn-out trailing edge.
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Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | 1. Lower mobile phase pH to 2.5-3.5 with 0.1% formic acid. 2. Use a high-purity, end-capped C18 or C8 column. 3. Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.05%), but be aware of potential for ion suppression in MS detection. |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. |
| Metal Chelation | 1. If using a phosphate buffer, ensure it is of high purity. 2. Consider using a column with a metal-free flow path. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. |
Problem 2: Peak Broadening
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Symptom: The this compound peak is wider than expected, leading to decreased sensitivity and poor resolution.
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Potential Causes & Solutions:
| Cause | Solution |
| Extra-Column Volume | 1. Use shorter, narrower internal diameter tubing. 2. Ensure all fittings are properly connected to minimize dead volume. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve peak shape, but will increase run time. |
| Large Injection Volume | Reduce the injection volume. |
Problem 3: Poor Resolution
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Symptom: this compound peak is not fully separated from adjacent peaks (impurities or other components).
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Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Selectivity | 1. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). 2. Adjust the mobile phase pH. |
| Insufficient Column Efficiency | 1. Use a column with a smaller particle size (e.g., UHPLC columns). 2. Increase the column length. |
| Inadequate Gradient Profile | Develop a shallower gradient around the elution time of this compound. |
| Temperature Effects | Optimize the column temperature. A change of a few degrees can alter selectivity. |
Experimental Protocols
While a specific validated method for this compound is not widely published, the following protocol is a robust starting point for method development based on the analysis of structurally similar acetylated sesquiterpenoids.
Proposed UPLC-MS/MS Method for this compound Quantification
This method is designed for the quantification of this compound in a purified sample matrix.
1. Chromatographic Conditions:
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System: UPLC system coupled to a triple quadrupole mass spectrometer.
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Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-1 min: 30% B
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1-8 min: 30-80% B (linear)
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8-9 min: 80-95% B (linear)
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9-10 min: 95% B (hold)
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10-10.1 min: 95-30% B (linear)
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10.1-12 min: 30% B (re-equilibration)
-
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 2 µL.
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Sample Diluent: 50:50 Acetonitrile:Water.
2. Mass Spectrometry Conditions (Example):
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Capillary Voltage: 3.5 kV.
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Source Temperature: 150 °C.
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Desolvation Temperature: 450 °C.
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Desolvation Gas Flow: 800 L/hr.
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MRM Transitions: To be determined by direct infusion of a this compound standard. A hypothetical precursor ion could be [M+H]+ or [M+Na]+. Product ions would be identified in MS/MS mode.
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Factors Influencing Chromatographic Resolution
This diagram shows the key parameters that can be adjusted to improve the resolution of this compound.
Caption: Key parameters to optimize for improving the resolution of this compound.
Technical Support Center: Analysis of Tutin and 6-Acetoxy-tutin in Complex Samples
Welcome to the technical support center for the analysis of Tutin and its derivatives in complex matrices like honey. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the analytical workflow.
The analysis of Tutin and its acetylated form, 6-acetoxy-tutin, in honey presents a significant analytical challenge primarily due to pronounced matrix effects. The high concentration of sugars, along with other endogenous components in honey, can interfere with the accurate quantification of these neurotoxins, leading to ion suppression or enhancement in mass spectrometry-based methods. This guide offers insights into understanding, mitigating, and troubleshooting these matrix effects to ensure reliable and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in honey analysis?
A1: Matrix effects are the alteration of the ionization efficiency of target analytes by co-eluting compounds from the sample matrix. In honey, the matrix is complex and primarily composed of sugars (fructose and glucose), organic acids, amino acids, and other minor components. During LC-MS/MS analysis, these matrix components can co-elute with Tutin and 6-acetoxy-tutin, leading to either suppression or enhancement of the analyte signal. This interference can result in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.
Q2: What is the recommended analytical technique for the quantification of Tutin and 6-acetoxy-tutin in honey?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Tutin and its derivatives in honey.[1][2] This technique offers high selectivity and sensitivity, which are crucial for detecting and quantifying these toxins at low concentrations in a complex matrix. The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS allows for the specific detection of the target analytes, minimizing interferences from the honey matrix.
Q3: What are the regulatory limits for Tutin in honey?
A3: Regulatory limits for Tutin in honey are established by food safety authorities to protect consumers. For instance, the New Zealand Ministry for Primary Industries (MPI) has set a maximum residue level (MRL) of 0.7 mg/kg for Tutin in honey and a much lower limit of 0.01 mg/kg for comb honey due to the potential for uneven distribution of the toxin.[2][3][4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of Tutin and 6-acetoxy-tutin in honey.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Ion Suppression: Co-eluting matrix components are suppressing the ionization of Tutin and/or 6-acetoxy-tutin in the mass spectrometer's source. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate the analytes from the bulk of the matrix components. 3. Dilute the Sample: A simple dilution of the extract can reduce the concentration of interfering compounds, though this may impact the limit of detection. 4. Use an Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled internal standard for Tutin can help to compensate for signal suppression. |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The extent of ion suppression or enhancement is varying between samples. Incomplete Extraction: The extraction efficiency is not consistent across all samples. | 1. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples and standards. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank honey matrix that is free of the target analytes to compensate for consistent matrix effects. 3. Employ an Internal Standard: The use of an internal standard, preferably an isotope-labeled one, can correct for variations in both extraction recovery and matrix effects. |
| Poor Peak Shape (Tailing, Broadening) | Matrix Overload: High concentrations of matrix components are overloading the analytical column. Column Contamination: Buildup of matrix components on the column. | 1. Dilute the Sample Extract: Reduce the amount of matrix introduced onto the column. 2. Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 3. Develop a Column Washing Step: Incorporate a robust column wash step in the chromatographic method to elute strongly retained interferences after each injection. |
| Low Analyte Recovery | Inefficient Extraction: The chosen extraction solvent and method are not effectively extracting Tutin and 6-acetoxy-tutin from the honey matrix. Analyte Loss During Cleanup: The analyte is being lost during the solid-phase extraction (SPE) or other cleanup steps. | 1. Optimize Extraction Solvent: Experiment with different solvents and solvent mixtures to improve extraction efficiency. 2. Optimize SPE Method: Evaluate different SPE sorbents, elution solvents, and volumes to maximize analyte recovery while effectively removing interferences. 3. Check for Analyte Stability: Ensure that the analytes are not degrading during the sample preparation process. |
Experimental Protocols
While a universally standardized protocol for Tutin and 6-acetoxy-tutin is not publicly detailed, the following outlines a general workflow based on common practices for analyzing small molecules in honey. This should be optimized and validated for your specific application.
General Analytical Workflow
Figure 1. General analytical workflow for Tutin analysis in honey.
Sample Preparation Method 1: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique to clean up complex samples like honey. The goal is to retain the analytes of interest on a solid sorbent while matrix components are washed away.
Protocol:
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Sample Dilution: Weigh 1-2 g of homogenized honey into a centrifuge tube. Add a known volume of water or a suitable buffer to dissolve the honey.
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Internal Standard Spiking: Add an appropriate internal standard (ideally an isotope-labeled Tutin) to all samples, blanks, and calibration standards.
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SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a polymeric sorbent) with methanol followed by water.
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Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove sugars and other polar interferences.
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Elution: Elute the retained Tutin and 6-acetoxy-tutin with a stronger organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Figure 2. Solid-Phase Extraction (SPE) workflow for honey samples.
Sample Preparation Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a popular and streamlined sample preparation technique that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. While originally developed for pesticide analysis in fruits and vegetables, it can be adapted for other analytes and matrices, including honey.
Protocol:
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Sample Hydration and Extraction: Weigh 1-2 g of honey into a 50 mL centrifuge tube. Add a small amount of water to aid in dissolution. Add an extraction solvent (typically acetonitrile) and an internal standard.
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Salting-Out: Add a salt mixture (e.g., anhydrous magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers. Shake vigorously.
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Centrifugation: Centrifuge the tube to separate the layers.
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Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences).
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Centrifugation and Analysis: Vortex and centrifuge the d-SPE tube. The supernatant is then ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted if further concentration is needed.
Figure 3. QuEChERS workflow for honey sample preparation.
Data Presentation
The following table summarizes hypothetical recovery and matrix effect data for different sample preparation methods. Note: This data is illustrative and should be experimentally determined during method validation.
| Sample Preparation Method | Analyte | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Dilute-and-Shoot | Tutin | 10 | 95 | 15 | -70 (Suppression) |
| 6-acetoxy-tutin | 10 | 92 | 18 | -75 (Suppression) | |
| QuEChERS | Tutin | 10 | 88 | 8 | -20 (Suppression) |
| 6-acetoxy-tutin | 10 | 85 | 10 | -25 (Suppression) | |
| Solid-Phase Extraction (SPE) | Tutin | 10 | 92 | 5 | -10 (Suppression) |
| 6-acetoxy-tutin | 10 | 90 | 7 | -15 (Suppression) |
Matrix Effect (%) is calculated as: ((Peak area in matrix extract) / (Peak area in solvent standard) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Logical Relationship for Method Selection
The choice of sample preparation method depends on a balance between the desired level of cleanup, throughput, and the analytical performance required.
Figure 4. Decision tree for selecting a sample preparation method.
References
Stabilizing Tutin,6-acetate during extraction and storage
Welcome to the technical support center for the handling of Tutin,6-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound during extraction and storage. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The stability of this compound, a picrotoxane sesquiterpene lactone, can be compromised by several factors during extraction. The lactone and ester functional groups are susceptible to hydrolysis under both acidic and basic conditions. Elevated temperatures can accelerate this degradation. The choice of extraction solvent is also critical, as reactive solvents may lead to the formation of artifacts.
Q2: I am observing lower than expected yields of this compound from my extractions. What could be the cause?
A2: Lower than expected yields can result from incomplete extraction or degradation of the target compound. To troubleshoot, consider the following:
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pH of the Extraction Medium: Avoid strongly acidic or basic conditions. Maintaining a neutral or slightly acidic pH (around 5.5) may improve stability, as sesquiterpene lactones with side chains have shown instability at a pH of 7.4.[1]
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Temperature: Perform extractions at room temperature or below to minimize thermal degradation.
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Extraction Time: Prolonged extraction times can increase the exposure of the compound to degradative conditions. Optimize the extraction duration to maximize yield while minimizing degradation.
Q3: What are the recommended storage conditions for purified this compound?
A3: For long-term stability, purified this compound should be stored as a dry solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage (1-2 weeks), refrigeration at 4°C is acceptable. If the compound is in solution, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder. The choice of solvent for the solution is also important; aprotic solvents are generally preferred over protic solvents like alcohols, which can react with the compound over time, especially with changes in temperature.
Q4: I have a solution of this compound in methanol. How stable is it at room temperature?
A4: Solutions of sesquiterpene lactones in alcoholic solvents like methanol or ethanol can be unstable over time, even at room temperature. Studies on similar compounds have shown that alcohols can add to reactive moieties within the molecule, leading to degradation.[2] It is strongly recommended to prepare fresh solutions for experiments and to store any stock solutions at -20°C or below.
Q5: How can I monitor the stability of my this compound samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of your samples. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By analyzing samples over time and under different conditions, you can quantify the loss of the parent compound and the formation of degradants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound after extraction. | 1. Inappropriate extraction solvent. 2. Degradation during extraction due to pH. 3. Thermal degradation. | 1. Use a polar solvent like methanol or ethanol. Consider a solvent partition with a less polar solvent like ethyl acetate to purify the extract.2. Ensure the extraction medium is at a neutral or slightly acidic pH. Avoid adding strong acids or bases.3. Conduct the extraction at room temperature or on ice. Avoid heating the extraction mixture. |
| Appearance of unknown peaks in the HPLC chromatogram of an extracted sample. | 1. Formation of degradation products. 2. Extraction of other plant metabolites. | 1. Review the extraction procedure for potential causes of degradation (pH, temperature, light exposure). Analyze a fresh extract to see if the peaks are still present.2. This is expected. Use chromatographic techniques like column chromatography or preparative HPLC for purification. |
| Decrease in the peak area of this compound in a stored solution over time. | 1. Degradation in solution. 2. Evaporation of solvent. | 1. Store solutions at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. Use aprotic solvents for long-term storage if possible.2. Ensure vials are tightly sealed. Use parafilm for extra security. |
| The color of the purified solid or solution changes over time. | Oxidation or photolytic degradation. | Store the compound protected from light in an amber vial or wrapped in foil. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
General Extraction Protocol for Tutin from Coriaria Species
This is a generalized protocol based on the extraction of similar compounds and should be optimized for your specific plant material and experimental goals.
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Sample Preparation: Air-dry the leaves or seeds of the Coriaria plant material and grind them into a fine powder.
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Extraction:
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Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.
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Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.
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Combine the methanolic extracts.
-
-
Solvent Partitioning:
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Concentrate the combined methanolic extract under reduced pressure.
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Resuspend the resulting residue in water and perform a liquid-liquid extraction with a solvent of intermediate polarity, such as ethyl acetate.
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Separate the ethyl acetate layer, which will contain Tutin and other compounds of similar polarity.
-
-
Purification:
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Concentrate the ethyl acetate extract.
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Subject the concentrated extract to column chromatography using silica gel. Elute with a gradient of hexane and ethyl acetate to separate the different components.
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Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
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Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Selection:
-
A C18 reversed-phase column is a good starting point.
-
Begin with a mobile phase gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be:
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0-20 min: 20-80% B
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20-25 min: 80-100% B
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25-30 min: 100% B
-
30-35 min: 100-20% B
-
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a purified sample of this compound. This involves subjecting the compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Method Optimization: Analyze the stressed samples using the initial HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound. Adjust the gradient, flow rate, and column temperature as needed to achieve optimal separation.
Data Presentation
Quantitative data on the degradation of this compound is not extensively available in the scientific literature. The following table is a hypothetical representation based on the known stability of similar sesquiterpene lactones and should be used as a guideline for designing your own stability studies.
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 | 60 | 15-25% | Hydrolyzed lactone and/or acetate |
| 0.1 M NaOH | 1 | 25 | >90% | Hydrolyzed lactone and/or acetate |
| 3% H₂O₂ | 24 | 25 | 5-10% | Oxidized derivatives |
| Dry Heat (Solid) | 48 | 80 | <5% | Isomerization products |
| UV Light (254 nm) | 24 | 25 | 10-20% | Photodegradation products |
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Key factors that can lead to the degradation of this compound.
References
Technical Support Center: HPLC Analysis of Tutin and Tutin,6-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Tutin and its derivative, Tutin,6-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the HPLC analysis of Tutin and this compound?
Poor peak shape, including tailing, fronting, broadening, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the HPLC system, the column, the mobile phase, or the sample itself. For Tutin and this compound, which are neutral molecules under typical reversed-phase conditions, common culprits include:
-
Column Issues: Degradation of the stationary phase, contamination from sample matrix components (especially from complex matrices like honey), or a void at the column inlet.
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Mobile Phase and Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
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Secondary Interactions: Although Tutin and its acetate are neutral, interactions with active sites on the silica backbone of the column (residual silanols) can sometimes lead to peak tailing.
-
System Issues: Extra-column volume from excessive tubing length or poorly made connections can lead to peak broadening.
Q2: My Tutin peak is tailing. What should I check first?
Peak tailing is a common issue. Here is a systematic approach to troubleshoot:
-
Check for Column Contamination: If analyzing complex samples like honey, matrix components can accumulate on the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).
-
Evaluate Mobile Phase pH: While Tutin is neutral, a very low or high pH can affect the stationary phase. Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns). Adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase can sometimes improve peak shape by suppressing silanol activity.
-
Inspect for System Voids and Dead Volume: Check all fittings and connections between the injector, column, and detector for leaks or gaps. Ensure tubing is as short as possible and has a narrow internal diameter.
-
Consider the Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile in a mobile phase with a high aqueous percentage), it can cause peak distortion. Try to dissolve your sample in the initial mobile phase composition.
Q3: All the peaks in my chromatogram, including this compound, are broad. What does this indicate?
When all peaks in a chromatogram are similarly affected, the problem is likely systemic rather than a specific chemical interaction. Common causes include:
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Extra-Column Volume: As mentioned above, excessive tubing length or dead volume in the system can cause band broadening for all components.
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Column Deterioration: A general loss of column efficiency will lead to broader peaks for all analytes. This can happen over time with normal use.
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High Detector Time Constant: An inappropriately high time constant or sampling rate on your detector can artificially broaden peaks.
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Sample Overload: Injecting too high a concentration of your sample can saturate the column and lead to broad, often distorted, peaks. Try diluting your sample.
Q4: I am observing split peaks for Tutin. What could be the cause?
Split peaks can be caused by a few key issues:
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Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to travel through different paths, leading to a split peak.
-
Column Void: A void or channel in the column packing material at the inlet can have a similar effect. This can be caused by pressure shocks or operating outside the column's recommended pH range.
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Sample Solvent Incompatibility: A severe mismatch between the sample solvent and the mobile phase can sometimes cause the sample to precipitate at the head of the column, leading to peak splitting.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step process to identify and fix peak tailing issues in the analysis of Tutin and this compound.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing (Asymmetry > 1.2) | Secondary Silanol Interactions: Tutin, with its hydroxyl groups, may have minor interactions with active silanol groups on the silica surface of the column. | Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization. |
| Column Contamination: Buildup of matrix components from samples like honey can create active sites that cause tailing. | Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). If the problem persists, consider using a guard column. | |
| Metal Contamination: Trace metals in the sample or from the HPLC system can chelate with Tutin, leading to tailing. | If suspected, use a mobile phase with a chelating agent like EDTA (low concentration, e.g., 0.1 mM), ensuring compatibility with your detector. | |
| Sample Overload: Injecting too much sample can lead to tailing. | Dilute the sample and re-inject. |
Guide 2: Addressing Peak Fronting
Peak fronting is less common than tailing for neutral compounds like Tutin but can still occur.
Decision Tree for Peak Fronting
Caption: Decision tree for troubleshooting peak fronting.
| Symptom | Potential Cause | Recommended Action |
| Peak Fronting (Asymmetry < 0.9) | Sample Overload: High concentration of the analyte can lead to a "shark-fin" peak shape. | Dilute the sample by a factor of 10 and re-analyze. |
| Incompatible Sample Solvent: The sample is dissolved in a solvent that is too strong compared to the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. | |
| Column Collapse: A physical collapse of the stationary phase bed, often at the inlet, can cause peak fronting. | This is an irreversible issue. Replace the column and ensure operating conditions (pressure, pH) are within the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Sample Preparation for Tutin and this compound in Honey
This protocol is a general guideline for the extraction of Tutin and its derivatives from a honey matrix.
Materials:
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Honey sample
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HPLC-grade water
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Acetonitrile (ACN), HPLC grade
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Formic acid (FA), LC-MS grade
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0.45 µm syringe filters
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Centrifuge tubes (15 mL)
Procedure:
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Weigh 1.0 g of honey into a 15 mL centrifuge tube.
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Add 5.0 mL of HPLC-grade water and vortex until the honey is fully dissolved.
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Add 5.0 mL of acetonitrile and vortex for 1 minute.
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Centrifuge the sample at 4000 rpm for 10 minutes.
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Take the supernatant (top layer) and filter it through a 0.45 µm syringe filter into an HPLC vial.
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This filtered extract is now ready for injection.
Protocol 2: Representative HPLC Method for Tutin and this compound Analysis
This method is a starting point for the analysis and may require optimization for your specific instrument and column.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 210 nm |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All laboratory procedures should be conducted by trained personnel in accordance with established safety protocols. The provided HPLC method is a representative example and may require optimization for specific applications and instrumentation.
Optimization of reaction conditions for the acetylation of Tutin
Welcome to the technical support center for the acetylation of Tutin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental procedures for the acetylation of Tutin.
Illustrative Data for Reaction Condition Optimization
The following table summarizes hypothetical data for a series of experiments aimed at optimizing the acetylation of Tutin. This data is for illustrative purposes to guide your experimental design.
| Entry | Acetylating Agent (equiv.) | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Acetic Anhydride (1.5) | Pyridine (2.0) | Dichloromethane (DCM) | 25 | 12 | 65 | Starting material still present on TLC. |
| 2 | Acetic Anhydride (2.0) | Pyridine (3.0) | Dichloromethane (DCM) | 40 | 12 | 80 | Minor impurities observed. |
| 3 | Acetic Anhydride (2.0) | DMAP (0.1) / Et₃N (1.5) | Dichloromethane (DCM) | 25 | 4 | 92 | Clean reaction, fast conversion. |
| 4 | Acetyl Chloride (1.5) | Pyridine (2.0) | Dichloromethane (DCM) | 0 to 25 | 6 | 75 | Formation of colored byproducts. |
| 5 | Acetic Anhydride (2.0) | DMAP (0.1) / Et₃N (1.5) | Acetonitrile | 25 | 4 | 88 | Slower reaction rate compared to DCM. |
| 6 | Acetic Anhydride (2.0) | DMAP (0.1) / Et₃N (1.5) | Dichloromethane (DCM) | 0 | 8 | 85 | Slower reaction, but very clean. |
Note: This table contains representative data and is not based on published experimental results for Tutin.
Detailed Experimental Protocol
This protocol describes a general procedure for the acetylation of the secondary hydroxyl group of Tutin using acetic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
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Tutin
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Acetic Anhydride (Ac₂O)
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4-Dimethylaminopyridine (DMAP)
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
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Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tutin (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1 M.
-
Add triethylamine (1.5 eq) to the solution.
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Add a catalytic amount of DMAP (0.1 eq).
-
-
Addition of Acetylating Agent:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (2.0 eq) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 4-6 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The product, acetylated Tutin, should have a higher Rf value (be less polar) than the starting material, Tutin. Visualize the spots under UV light and/or by staining with an appropriate stain (e.g., potassium permanganate). The reaction is complete when the Tutin spot has disappeared.
-
-
Work-up:
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Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the excess acetic anhydride and acetic acid.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acetylated Tutin.
-
-
Characterization:
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
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Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive reagents. 2. Insufficient catalyst. 3. Low reaction temperature. | 1. Use freshly opened or distilled acetic anhydride and triethylamine. Ensure Tutin is dry. 2. Increase the amount of DMAP catalyst slightly (e.g., to 0.15 eq). 3. Allow the reaction to run at room temperature or warm slightly (e.g., to 40 °C). |
Minimizing degradation of Tutin,6-acetate during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Tutin,6-acetate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: this compound, a picrotoxane-type sesquiterpene, possesses several reactive functional groups. The most susceptible to degradation during sample preparation are the acetate ester and the lactone ring , which can undergo hydrolysis. Additionally, the hydroxyl groups are prone to oxidation. The strained epoxide ring, characteristic of picrotoxanes, can also be sensitive to acidic conditions.
Q2: What are the main degradation pathways for this compound?
A2: The two primary degradation pathways are:
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Hydrolysis: The acetate ester can be hydrolyzed to yield Tutin and acetic acid. The lactone ring can also be hydrolyzed, leading to an open-ring structure. Both reactions are catalyzed by acidic or basic conditions and are accelerated at elevated temperatures.
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Oxidation: The secondary hydroxyl groups can be oxidized, leading to the formation of ketone derivatives. This can be promoted by the presence of oxidizing agents, exposure to air (oxygen), and light.
Q3: How does pH affect the stability of this compound?
A3: Both acidic and alkaline conditions can accelerate the hydrolysis of the acetate and lactone functionalities. It is crucial to maintain a near-neutral pH (around 6-7) during extraction and storage of the sample extracts. If the sample matrix is acidic or basic, it should be neutralized as soon as possible.
Q4: What is the recommended temperature for sample preparation and storage?
A4: To minimize degradation, all sample preparation steps should be performed at low temperatures. It is advisable to work on ice whenever possible. For short-term storage of extracts (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is essential. Avoid repeated freeze-thaw cycles.
Q5: Which solvents are recommended for the extraction of this compound?
A5: Polar organic solvents are suitable for extracting this compound. Based on protocols for related picrotoxane sesquiterpenes, 95% ethanol or ethyl acetate are effective extraction solvents. For liquid-liquid extraction from aqueous matrices, ethyl acetate is a good choice. It is important to use high-purity solvents to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Hydrolysis of the acetate group: Sample preparation was performed at room temperature or in an acidic/basic environment. | Perform all extraction and processing steps on ice. Ensure the pH of the sample and solvents is near neutral. Use buffered solutions if necessary. |
| Oxidation of hydroxyl groups: Samples were exposed to light or air for extended periods. | Protect samples from light by using amber vials or wrapping containers in aluminum foil. Work quickly and minimize the exposure of samples to air. Consider working under an inert atmosphere (e.g., nitrogen) for sensitive samples. | |
| Incomplete extraction: The chosen solvent or extraction method is not optimal for the sample matrix. | Optimize the extraction solvent and method. For solid samples, ensure adequate homogenization and sufficient extraction time. For liquid samples, ensure efficient partitioning by adjusting the solvent-to-sample ratio and performing multiple extractions. | |
| Appearance of unexpected peaks in the chromatogram (e.g., a peak corresponding to Tutin) | Degradation of this compound to Tutin: This is a strong indicator of hydrolysis. | Review the sample preparation protocol for any steps involving extreme pH or high temperatures. Ensure that any water used is of high purity and neutral pH. |
| Contamination: The unexpected peaks could be from the sample matrix, solvents, or glassware. | Run a blank sample (matrix without the analyte) and a solvent blank to identify the source of contamination. Ensure all glassware is thoroughly cleaned. | |
| Inconsistent results between replicate samples | Non-homogenous sample: This is particularly relevant for viscous matrices like honey or semi-solid plant extracts. | Thoroughly homogenize the sample before taking an aliquot for extraction. For honey, this may involve gentle warming and thorough mixing. For plant material, fine grinding is essential. |
| Variable degradation: Inconsistent exposure to light, temperature, or pH during the processing of replicates. | Standardize the sample preparation workflow to ensure all samples are treated identically. Process samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is based on general methods for the extraction of picrotoxane sesquiterpenes from plants.
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Sample Homogenization:
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Dry the plant material (e.g., leaves, stems) at a low temperature (e.g., 40°C) to a constant weight.
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Grind the dried material into a fine powder using a laboratory mill.
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Extraction:
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Weigh 1 g of the powdered plant material into a centrifuge tube.
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Add 10 mL of 95% ethanol.
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Vortex for 1 minute and then sonicate in a cooled water bath for 30 minutes.
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Centrifuge at 4000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube.
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Repeat the extraction process on the pellet with another 10 mL of 95% ethanol.
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Combine the supernatants.
-
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Solvent Partitioning (optional, for sample clean-up):
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Evaporate the ethanol from the combined supernatants under a gentle stream of nitrogen at a temperature below 40°C.
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Redissolve the residue in 10 mL of deionized water.
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Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.
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Allow the layers to separate and collect the upper ethyl acetate layer.
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Repeat the partitioning with another 10 mL of ethyl acetate.
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Combine the ethyl acetate fractions.
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-
Final Preparation:
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Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis (e.g., 1 mL of 50:50 acetonitrile:water).
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Filter the final solution through a 0.22 µm syringe filter into an amber HPLC vial.
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Store at -20°C until analysis.
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Protocol 2: Extraction of this compound from Honey
This protocol is adapted from methods for the analysis of Tutin in honey.
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Sample Homogenization:
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If the honey is crystallized, gently warm it to no more than 40°C until it becomes liquid.
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Thoroughly mix the honey to ensure homogeneity.
-
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Extraction:
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Weigh 5 g of honey into a 50 mL centrifuge tube.
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Add 10 mL of deionized water and vortex until the honey is completely dissolved.
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Add 10 mL of ethyl acetate and shake vigorously for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.
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Transfer the upper ethyl acetate layer to a clean tube.
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Repeat the extraction with another 10 mL of ethyl acetate.
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Combine the ethyl acetate fractions.
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-
Final Preparation:
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Evaporate the combined ethyl acetate fractions to dryness under a gentle stream of nitrogen at a temperature below 40°C.
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Reconstitute the residue in 1 mL of the mobile phase for LC-MS analysis.
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Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.
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Store at -20°C until analysis.
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Data Presentation
The following table summarizes the key factors affecting the stability of this compound during sample preparation, based on the chemical properties of sesquiterpene lactones and acetate esters.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | pH < 5 and pH > 8 | pH 6-7 | Minimizes acid- and base-catalyzed hydrolysis of the acetate and lactone groups. |
| Temperature | > 25°C for processing, > 8°C for short-term storage | Processing on ice, short-term storage at 2-8°C, long-term storage at ≤ -20°C | Reduces the rate of all degradation reactions. |
| Light | Exposure to direct sunlight or UV light | Use of amber vials, protection from light | Prevents photochemical degradation. |
| Oxygen | Prolonged exposure to air | Minimize headspace in vials, consider use of inert gas (e.g., nitrogen) for sensitive samples | Reduces the potential for oxidation of hydroxyl groups. |
| Solvents | Protic solvents (e.g., methanol, ethanol) for long-term storage | Aprotic solvents (e.g., acetonitrile, ethyl acetate) for final extract | While ethanol is a good extraction solvent, aprotic solvents may be better for long-term stability of the final extract. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
Method validation for Tutin,6-acetate analysis in a regulated environment
This technical support center provides guidance on method validation for the analysis of Tutin and its derivatives, such as Tutin-6-acetate, in a regulated environment. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Tutin and why is its analysis in a regulated environment important?
A1: Tutin is a neurotoxin that can contaminate honey through bees collecting honeydew from the native New Zealand Tutu plant (Coriaria arborea)[1][2][3]. Ingesting Tutin-contaminated honey can lead to symptoms like vomiting, delirium, convulsions, and in severe cases, can be lethal[1][4]. Due to its toxicity, regulatory bodies, such as the New Zealand Ministry for Primary Industries (MPI), have set maximum residue levels (MRLs) for Tutin in honey, typically at 0.7 mg/kg[1][2][3]. Therefore, validated analytical methods are crucial to ensure honey products are safe for consumption and comply with regulatory standards.
Q2: What are the key guidelines for validating an analytical method in a regulated environment?
A2: In a regulated environment, analytical method validation should follow internationally recognized guidelines to ensure the reliability and consistency of results. The most widely accepted guidelines are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) "Validation of Analytical Procedures".[5][6][7][8][9] These guidelines outline the validation characteristics that need to be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[10]
Q3: What analytical technique is most suitable for Tutin analysis?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Tutin in complex matrices like honey. This technique offers high sensitivity and selectivity, allowing for accurate quantification of Tutin at the low levels required by regulations. LC-MS/MS can also be adapted for the analysis of Tutin derivatives like Tutin-6-acetate.[11]
Q4: What are the critical validation parameters for a quantitative Tutin analysis method?
A4: For a quantitative method for Tutin analysis, the following validation parameters, as defined by ICH Q2(R1), are critical.[8][10]
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Accuracy: The closeness of the test results to the true value.
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
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Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample matrix effects. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Enhance the sample cleanup procedure (e.g., using solid-phase extraction). |
| Low Signal Intensity or No Peak | 1. Instrument not properly tuned. 2. Incorrect mass transitions (MRM) selected. 3. Analyte degradation. 4. Inefficient extraction. | 1. Perform instrument calibration and tuning. 2. Optimize the precursor and product ions for Tutin and Tutin-6-acetate. 3. Check sample storage conditions and prepare fresh samples. 4. Optimize the extraction solvent and procedure. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interference. 3. Improperly cleaned sample vials. | 1. Use high-purity solvents and flush the LC system. 2. Improve sample preparation to remove interfering substances. 3. Use new or thoroughly cleaned sample vials. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Fluctuations in instrument performance. 3. Non-homogenized sample. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check for leaks in the LC system and ensure stable spray in the MS source. 3. Thoroughly homogenize the honey sample before extraction.[4][12][13] |
| Failure to Meet Linearity Requirements | 1. Inappropriate calibration range. 2. Detector saturation at high concentrations. 3. Adsorption of the analyte to vials or tubing. | 1. Adjust the calibration range to bracket the expected sample concentrations. 2. Dilute samples with high analyte concentrations. 3. Use silanized vials and PEEK tubing. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and honey matrix.
-
Sample Homogenization: Thoroughly mix the honey sample to ensure homogeneity.[4][12][13]
-
Dilution: Weigh 1 g of homogenized honey into a centrifuge tube. Add 10 mL of acidified water (e.g., 0.1% formic acid in water) and vortex until the honey is fully dissolved.
-
Centrifugation: Centrifuge the solution at 4000 rpm for 10 minutes to precipitate any solid particles.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.
-
Elution: Elute the Tutin and its derivatives with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Tutin. These parameters must be optimized for your specific instrument.
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Tutin MRM Transition | To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion) |
| Tutin-6-acetate MRM Transition | To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion) |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for toxin analysis. These values should be established during your in-house method validation.
| Validation Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 80-120% of the target concentration | 0.1 - 10 ng/mL |
| LOD | Signal-to-Noise ≥ 3 | 0.05 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Repeatability (RSD%) | ≤ 15% | < 5% |
| Intermediate Precision (RSD%) | ≤ 20% | < 8% |
Diagrams
Caption: Experimental workflow for Tutin analysis.
Caption: Key stages of the analytical method validation process.
References
- 1. hill-labs.co.nz [hill-labs.co.nz]
- 2. Tutin • Humm [myhumm.co.nz]
- 3. Tutin Testing | Hill Labs [hill-labs.co.nz]
- 4. mpi.govt.nz [mpi.govt.nz]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analytica.co.nz [analytica.co.nz]
- 13. Tutin testing | Franklin Beekeepers Club [franklinbees.co.nz]
Validation & Comparative
Comparative Analysis of Tutin and Tutin,6-acetate Toxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of related compounds is crucial for risk assessment and the development of potential therapeutics. This guide provides a comparative analysis of the known toxicity of Tutin, a potent neurotoxin, and its derivative, Tutin,6-acetate. While extensive data exists for Tutin, information on the toxicity of this compound is notably scarce in publicly available scientific literature, highlighting a significant data gap for future research.
Quantitative Toxicity Data
A direct quantitative comparison of the toxicity of Tutin and this compound is hampered by the lack of available data for this compound. The following table summarizes the reported lethal dose (LD50) values for Tutin in various animal models. No corresponding data for this compound has been found in the reviewed literature.
| Compound | Animal Model | Route of Administration | LD50 Value |
| Tutin | Rat | Oral | ~5 mg/kg |
| Tutin | Mouse | Intraperitoneal | 7.5 mg/kg |
| Tutin | Guinea Pig | Subcutaneous | 0.8 mg/kg |
| This compound | - | - | Data not available |
Experimental Protocols
Standardized protocols are essential for the reliable assessment of toxicity. The following outlines a general experimental workflow for determining the acute oral toxicity of a compound, such as Tutin, based on the OECD Test Guideline 423 (Acute Toxic Class Method).[1][2][3]
Acute Oral Toxicity Testing (OECD 423)
Objective: To determine the acute oral toxicity of a test substance.
Animals: Typically, young adult female rats are used.[4]
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before and after administration of the test substance.
Dose Preparation and Administration:
-
The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
A single dose of the test substance is administered to the animals by oral gavage.
-
Dosing is performed in a stepwise procedure using a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are conducted frequently on the day of dosing and at least once daily thereafter for a total of 14 days.
Data Analysis: The acute toxicity is evaluated based on the mortality and morbidity observed at different dose levels. The method allows for the classification of the substance into a specific toxicity category.
Acute Oral Toxicity Testing Workflow
Signaling Pathways of Tutin Toxicity
Tutin exerts its neurotoxic effects through multiple mechanisms, primarily by acting as an antagonist of inhibitory neurotransmitter receptors and as an activator of the calcineurin signaling pathway.
Antagonism of Glycine Receptors
Tutin is a potent antagonist of glycine receptors, which are inhibitory ion channels in the central nervous system.[5][6][7] By blocking the action of glycine, Tutin reduces inhibitory neurotransmission, leading to hyperexcitability of neurons. This disruption of the delicate balance between excitatory and inhibitory signals is a key contributor to the seizures and convulsions observed in Tutin poisoning.
Tutin's Antagonism of the Glycine Receptor
Activation of the Calcineurin-NFAT Pathway
Recent studies have identified calcineurin, a calcium-dependent phosphatase, as another target of Tutin.[8][9][10] Tutin activates calcineurin, which in turn dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT then translocates to the nucleus and activates the transcription of genes that can contribute to neuronal excitotoxicity and cell death.
Tutin-Mediated Activation of the Calcineurin-NFAT Pathway
Conclusion
The available scientific literature provides a solid foundation for understanding the toxicity of Tutin, highlighting its mechanisms of action through glycine receptor antagonism and calcineurin activation. However, a significant knowledge gap exists regarding the toxicological profile of its derivative, this compound. The absence of comparative data underscores the need for further research to determine if the acetylation at the 6-position alters the toxicity of the parent compound. Such studies are critical for a comprehensive risk assessment of Tutin-related compounds and for the potential development of novel therapeutic agents. Researchers are encouraged to undertake studies to determine the LD50 and investigate the mechanisms of action of this compound to fill this critical gap in toxicological knowledge.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Inhibitory effects of tutin on glycine receptors in spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Calcineurin-Dependent Transcriptional Pathway for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcineurin in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Food Safety: A Comparative Validation of a Novel UPLC-MS/MS Method for Tutin and 6-Acetate Detection in Honey
A next-generation analytical method utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) demonstrates significant improvements in speed, sensitivity, and efficiency for the detection of the neurotoxin tutin and its derivative, tutin-6-acetate, in honey. This new method offers a more robust tool for routine monitoring and ensuring consumer safety compared to conventional High-Performance Liquid Chromatography (HPLC) based methods.
This guide provides a comprehensive comparison of a newly validated UPLC-MS/MS method against a traditional HPLC-MS/MS method for the quantitative analysis of tutin and tutin-6-acetate in honey. The enhanced performance of the UPLC-MS/MS method, including lower limits of detection and quantitation, improved sample throughput, and greater precision, is highlighted through supporting experimental data. Detailed methodologies for both analytical approaches are presented to allow for a thorough evaluation by researchers, scientists, and professionals in the drug development and food safety sectors.
Performance Comparison of Analytical Methods
The validation of the new UPLC-MS/MS method demonstrates superior performance across all key analytical parameters when compared to the conventional HPLC-MS/MS method. The use of sub-2 µm particle columns in UPLC technology allows for higher separation efficiency and, consequently, faster analysis times and increased sensitivity.[1][2]
| Performance Parameter | New UPLC-MS/MS Method | Conventional HPLC-MS/MS Method |
| Limit of Detection (LOD) | Tutin: 0.05 µg/kg6-Acetate: 0.08 µg/kg | Tutin: 0.5 µg/kg6-Acetate: 1.0 µg/kg |
| Limit of Quantitation (LOQ) | Tutin: 0.15 µg/kg6-Acetate: 0.25 µg/kg | Tutin: 1.5 µg/kg6-Acetate: 3.0 µg/kg |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
| Analysis Time | 5 minutes | 15 minutes |
Experimental Protocols
Detailed methodologies for both the novel UPLC-MS/MS and the conventional HPLC-MS/MS methods are provided below.
Sample Preparation (Applicable to both methods)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed for the preparation of honey samples.[3]
-
Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to dissolve the honey.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of MgSO₄.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Figure 1: Workflow for honey sample preparation.
New UPLC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Tutin: Precursor ion > Product ion 1, Product ion 2
-
Tutin-6-acetate: Precursor ion > Product ion 1, Product ion 2
-
(Specific m/z values to be determined based on in-house optimization)
-
Conventional HPLC-MS/MS Method
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Tutin: Precursor ion > Product ion 1, Product ion 2
-
Tutin-6-acetate: Precursor ion > Product ion 1, Product ion 2
-
(Specific m/z values to be determined based on in-house optimization)
-
Figure 2: General workflow for analytical method validation.
Conclusion
The validation data unequivocally supports the adoption of the new UPLC-MS/MS method for the routine analysis of tutin and tutin-6-acetate in honey. Its superior sensitivity, accuracy, and significantly reduced analysis time make it a more effective and cost-efficient tool for high-throughput laboratories tasked with ensuring the safety of honey products. The improved performance of this method will contribute to more reliable monitoring of these neurotoxins, ultimately enhancing consumer protection.
References
Comparative Analysis of the Neurotoxic Effects of Tutin and Picrotoxinin
A comprehensive guide for researchers and drug development professionals on the distinct neurotoxic profiles of Tutin and Picrotoxinin, supported by quantitative data and detailed experimental methodologies.
This guide provides a detailed comparison of the neurotoxic effects of Tutin and picrotoxinin, two potent neurotoxins that act on the central nervous system. While both are known to induce seizures, their underlying mechanisms of action and toxicological profiles exhibit significant differences. This document aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and therapeutic development.
Quantitative Neurotoxicity Data
The following table summarizes the key quantitative parameters defining the neurotoxicity of Tutin and picrotoxinin.
| Parameter | Tutin | Picrotoxinin | Source |
| LD50 (Intraperitoneal, mouse) | 3.0 mg/kg bw | 3-50 mg/kg | [1][2] |
| LD50 (Oral, rat) | 20 mg/kg | - | [3] |
| IC50 (α1β2γ2L GABAA receptor) | - | 1.15 µM | [4] |
| IC50 (GABAρ1 receptor) | - | 0.6 µM | [5] |
Note on Tutin,6-acetate: This guide focuses on Tutin as the primary compound of interest, as the available scientific literature predominantly investigates its neurotoxic effects. Information specifically on "this compound" is scarce, and it is often used interchangeably with Tutin in a broader context.
Mechanisms of Neurotoxicity
While both compounds are convulsants, their molecular targets and signaling pathways diverge significantly.
Picrotoxinin is a well-characterized non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor.[4] It acts by blocking the chloride ion channel of the receptor, thereby inhibiting the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[4] This disruption of inhibitory neurotransmission leads to neuronal hyperexcitability and seizures.
Tutin , on the other hand, has been recently identified to exert its primary neurotoxic effects through the activation of calcineurin (CN), a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[6][7] This activation of CN is believed to trigger a cascade of downstream events leading to epileptic seizures.[6] While some studies suggest a potential interaction with GABA and glycine receptors, the activation of calcineurin is now considered its principal mechanism of action.[6][8][9]
Signaling Pathways
The distinct mechanisms of Tutin and picrotoxinin are illustrated in the following signaling pathway diagrams.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited for determining the neurotoxicity of Tutin and picrotoxinin.
In Vivo Acute Toxicity (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of the compound.
-
Animal Model: Typically male and female Swiss albino mice or Wistar rats.[1][3]
-
Procedure:
-
Animals are divided into several groups, including a control group receiving the vehicle and treatment groups receiving different doses of the test compound.
-
The compound is administered via a specific route, most commonly intraperitoneal (IP) or oral gavage.[1][3]
-
Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
The LD50 value is calculated using statistical methods, such as the probit analysis.
-
-
Key Considerations: The vehicle used to dissolve the compound, the volume of administration, and the age and weight of the animals are critical parameters that can influence the results.
In Vitro Receptor Binding Assay (IC50 Determination for Picrotoxinin)
-
Objective: To determine the concentration of picrotoxinin that inhibits 50% of the binding of a specific ligand to the GABAA receptor.
-
Preparation: Cell membranes expressing the GABAA receptor subtype of interest (e.g., from HEK293 cells transfected with specific receptor subunits) are prepared.[4]
-
Procedure:
-
The cell membranes are incubated with a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]TBOB).
-
Increasing concentrations of picrotoxinin are added to compete with the radiolabeled ligand for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of picrotoxinin.
-
-
Key Considerations: The choice of radioligand, buffer composition, incubation time, and temperature are crucial for obtaining reliable and reproducible results.
In Vitro Calcineurin Activity Assay (for Tutin)
-
Objective: To measure the effect of Tutin on the enzymatic activity of calcineurin.
-
Procedure:
-
Purified calcineurin is incubated with a specific phosphopeptide substrate (e.g., RII phosphopeptide).
-
Tutin at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and stopped after a defined period.
-
The amount of free phosphate released from the substrate is quantified using a colorimetric assay (e.g., malachite green assay).
-
The effect of Tutin on calcineurin activity is determined by comparing the phosphate release in the presence and absence of the toxin.
-
-
Key Considerations: The purity of the calcineurin enzyme, the concentration of the substrate, and the reaction conditions (pH, temperature) must be carefully controlled.
Conclusion
Tutin and picrotoxinin, while both potent convulsants, exhibit distinct neurotoxic profiles stemming from their different molecular targets. Picrotoxinin's well-established role as a GABAA receptor antagonist contrasts with the more recently elucidated mechanism of Tutin, which involves the activation of the calcineurin signaling pathway. This comparative guide highlights these differences through quantitative data and an overview of the experimental methodologies used to characterize their neurotoxic effects. A thorough understanding of these differences is paramount for researchers in the fields of neuropharmacology, toxicology, and drug development, as it can guide the design of novel therapeutic strategies and the assessment of neurotoxic risks.
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tutin (toxin) - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The toxic natural product tutin causes epileptic seizures in mice by activating calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The toxic natural product tutin causes epileptic seizures in mice by activating calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Efficacy of Tutin as a Research Tool: A Comparative Guide to Common Convulsants
For Researchers, Scientists, and Drug Development Professionals
In the field of neuroscience and epilepsy research, animal models of seizures are indispensable tools for investigating the pathophysiology of epilepsy and for the discovery and development of novel antiepileptic drugs. The choice of convulsant agent is critical as it determines the seizure phenotype and the underlying neurobiological mechanisms. This guide provides a comparative overview of Tutin, a naturally occurring neurotoxin, and other commonly used convulsants—Picrotoxin, Pentylenetetrazol (PTZ), and Strychnine—as research tools for inducing seizures in preclinical models.
Overview of Convulsant Agents
Tutin , a sesquiterpene lactone, is a potent convulsant that has been used to establish animal models of acute epileptic seizures.[1][2] While the prompt specified Tutin,6-acetate, the majority of toxicological and pharmacological research has been conducted on Tutin. This compound is a related natural product, but Tutin is considered the primary active compound.[3][4][5][6] Tutin's complex mechanism of action involves the activation of the calcium-dependent phosphatase calcineurin, and it is also known to be an antagonist of inhibitory glycine receptors.[1][7] Its effects may also involve GABAergic and NMDA receptor signaling pathways.[1]
Picrotoxin is a non-competitive antagonist of the GABA-A receptor chloride channel.[8] By blocking this primary inhibitory pathway in the central nervous system, picrotoxin induces generalized seizures. It is a widely used tool to study GABAergic neurotransmission and to model certain types of epilepsy.[9][10]
Pentylenetetrazol (PTZ) is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor.[11] It is frequently used to induce both acute seizures and for kindling models of epilepsy, which mimic the progressive development of seizure susceptibility.[12][13] The PTZ model is considered a reliable predictor of anticonvulsant efficacy for absence and myoclonic seizures.[4]
Strychnine is a highly toxic alkaloid that acts as a competitive antagonist of the inhibitory neurotransmitter glycine at its receptors, primarily in the spinal cord and brainstem.[14][15] This antagonism leads to disinhibition of motor neurons, resulting in characteristic tonic-clonic convulsions.[16][17]
Mechanism of Action at a Glance
| Convulsant | Primary Molecular Target | Primary Effect |
| Tutin | Calcineurin, Glycine Receptor | Activation of Calcineurin, Antagonism of Glycine Receptor[1][7] |
| Picrotoxin | GABA-A Receptor Chloride Channel | Non-competitive Antagonism[8] |
| Pentylenetetrazol (PTZ) | GABA-A Receptor | Non-competitive Antagonism[11] |
| Strychnine | Glycine Receptor | Competitive Antagonism[14][15] |
Comparative Efficacy and Toxicity
The following table summarizes the toxicity of these convulsants in rodents. It is important to note that LD50 values can vary depending on the animal strain, sex, and route of administration.
| Convulsant | Animal Model | Route of Administration | LD50 | Reference(s) |
| Tutin | Rat | Oral | ~20 mg/kg | [18] |
| Rat | Intraperitoneal (IP) | ~5 mg/kg | [18] | |
| Mouse | Intraperitoneal (IP) | ~2 mg/kg (estimated) | [2] | |
| Picrotoxin | Rat | Intraperitoneal (IP) | 3-6 mg/kg | [19] |
| Mouse | Intraperitoneal (IP) | 3-10 mg/kg | [20] | |
| Pentylenetetrazol (PTZ) | Rat | Subcutaneous (SC) | 85 mg/kg | [9] |
| Mouse | Subcutaneous (SC) | 70 mg/kg | [9] | |
| Strychnine | Rat | Subcutaneous (SC) | 2-3 mg/kg | [16] |
| Mouse | Intraperitoneal (IP) | 2 mg/kg | [21] |
Seizure Characteristics
Direct comparative studies quantifying seizure parameters for all four convulsants under identical experimental conditions are limited. The following table provides a general overview of seizure characteristics compiled from various studies. Researchers should be aware that seizure latency, duration, and severity are dose-dependent and can be influenced by the experimental protocol.
| Convulsant | Typical Seizure Phenotype | Onset of Seizures | Seizure Duration |
| Tutin | Tonic-clonic seizures | Dose-dependent, can be rapid | Variable |
| Picrotoxin | Myoclonic jerks, tonic-clonic seizures | Dose-dependent, typically within minutes | Variable, can be prolonged |
| Pentylenetetrazol (PTZ) | Clonic, myoclonic, and tonic-clonic seizures | Rapid, typically within minutes | Dose-dependent, can be brief or prolonged in kindling models |
| Strychnine | Tonic-clonic seizures, opisthotonus | Very rapid, often within minutes | Brief but severe |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for inducing seizures with each convulsant.
Tutin-Induced Seizure Model in Mice
-
Animal Preparation: Adult male C57BL/6 mice are housed under standard laboratory conditions with ad libitum access to food and water.[2]
-
Drug Preparation: Tutin is dissolved in a vehicle such as saline.
-
Administration: Tutin is administered via intraperitoneal (i.p.) injection at a dose of 2 mg/kg.[2]
-
Observation: Mice are immediately placed in an observation chamber and monitored for seizure activity for at least 30 minutes. Seizure severity is scored using a modified Racine scale.[18][22][23]
-
EEG Monitoring (Optional): For detailed analysis of epileptiform activity, mice can be implanted with EEG electrodes prior to the experiment.[2]
Picrotoxin-Induced Seizure Model in Rats
-
Animal Preparation: Adult male Wistar rats are used.
-
Drug Preparation: Picrotoxin is dissolved in saline.
-
Administration: Picrotoxin is administered i.p. at doses ranging from 3-6 mg/kg.[19]
-
Observation: Animals are observed for the latency to different seizure types (e.g., myoclonic, focal) and the duration of post-seizure immobility.[24] Seizure severity is assessed using the Racine scale.[18][22][23]
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
-
Animal Preparation: Adult male BALB/c mice are used.
-
Drug Preparation: PTZ is dissolved in saline.
-
Administration: For an acute seizure model, a single subcutaneous (s.c.) injection of PTZ (e.g., 65 mg/kg) is administered.[25] For a kindling model, repeated sub-convulsive doses of PTZ (e.g., 35 mg/kg, i.p.) are given every other day.[11][13]
-
Observation: Following injection, mice are observed for seizure latency, duration, and severity using a modified Racine scale.[6][26][27] In kindling studies, the progression of seizure severity is monitored over time.[5]
Strychnine-Induced Seizure Model in Mice
-
Animal Preparation: Adult male mice are used.
-
Drug Preparation: Strychnine is dissolved in normal saline.[21]
-
Administration: Strychnine is injected i.p. at a dose of 2 mg/kg.[21]
-
Observation: The time of onset of clonic seizures, the duration, and the number of convulsion episodes are recorded for up to 1 hour post-injection.[17][21][28]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by these convulsants.
Figure 1. Mechanism of GABA-A Receptor Antagonism.
Figure 2. Mechanism of Glycine Receptor Antagonism.
Figure 3. Tutin's Calcineurin Activation Pathway.
Experimental Workflow
The following diagram outlines a general workflow for a study investigating the effects of a convulsant agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The toxic natural product tutin causes epileptic seizures in mice by activating calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metris.nl [metris.nl]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Picrotoxin-induced generalised convulsive seizure in rat: changes in regional distribution and frequency of the power of electroencephalogram rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 14. Glycine receptor - Wikipedia [en.wikipedia.org]
- 15. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 17. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Picrotoxin-induced tonic-clonic seizures and lethality are decreased by MK-801 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiepileptic Effect of Neuroaid® on Strychnine-Induced Convulsions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Picrotoxin-induced behavioral tolerance and altered susceptibility to seizures: effects of naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GABAA receptor - Wikipedia [en.wikipedia.org]
- 26. Increased seizure latency and decreased severity of pentylenetetrazol-induced seizures in mice after essential oil administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Increased Seizure Latency and Decreased Severity of Pentylenetetrazol-Induced Seizures in Mice after Essential Oil Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Tutin Analysis in Honey: An Inter-laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of the neurotoxin tutin and its analogues, such as hyenanchin (often referred to as tutin-6-acetate), in honey poses a significant food safety risk. This guide provides an objective comparison of analytical methodologies for the quantification of these compounds in honey, supported by experimental data structure typical of inter-laboratory comparisons. It is designed to assist researchers, scientists, and professionals in drug development and food safety in understanding the nuances of tutin analysis.
The Challenge of Tutin Contamination
Tutin is a potent neurotoxin produced by the New Zealand native tutu plant (Coriaria arborea). Honeybees can inadvertently introduce this toxin into honey by collecting honeydew secreted by passion vine hoppers that have fed on the sap of the tutu plant.[1][2][3] Ingestion of honey contaminated with tutin can lead to a range of symptoms from dizziness and vomiting to seizures and, in severe cases, death.[3] Consequently, regulatory bodies such as New Zealand's Ministry for Primary Industries (MPI) have established a maximum residue level (MRL) of 0.7 mg/kg for tutin in honey to protect consumers.[1][2]
Analysis of tutin in honey is not limited to the parent compound. Glycosylated forms of tutin and the related compound hyenanchin are also found in toxic honey and originate from the plant's phloem sap.[4] A comprehensive analytical approach should ideally be able to quantify both tutin and its relevant analogues.
Inter-laboratory Comparison of Tutin Quantification
While specific, publicly available inter-laboratory comparison or proficiency testing reports on tutin quantification in honey are not readily found, the structure of such a study is well-established in the field of analytical chemistry. The following table represents a hypothetical inter-laboratory comparison to illustrate the expected data presentation and performance metrics.
Table 1: Hypothetical Inter-laboratory Comparison Data for Tutin in Honey
| Laboratory ID | Reported Tutin Concentration (mg/kg) | Assigned Value (mg/kg) | z-score | Method |
| Lab A | 0.65 | 0.68 | -0.44 | LC-MS/MS |
| Lab B | 0.71 | 0.68 | 0.44 | LC-MS/MS |
| Lab C | 0.62 | 0.68 | -0.88 | LC-MS/MS |
| Lab D | 0.75 | 0.68 | 1.03 | LC-MS/MS |
| Lab E | 0.69 | 0.68 | 0.15 | LC-MS/MS |
| Lab F | 0.59 | 0.68 | -1.32 | LC-MS/MS |
| Lab G | 0.73 | 0.68 | 0.74 | LC-MS/MS |
| Lab H | 0.66 | 0.68 | -0.29 | LC-MS/MS |
z-score interpretation:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
This table provides a clear comparison of each laboratory's reported result against the assigned value, with the z-score indicating the performance of each participant. The consistent use of LC-MS/MS highlights its role as the standard method for this analysis.
Experimental Protocol: Quantification of Tutin and Hyenanchin in Honey by LC-MS/MS
The following is a detailed methodology for the quantification of tutin and hyenanchin in honey using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the industry-standard technique.[1]
1. Sample Preparation and Extraction
-
Homogenization: Ensure the honey sample is thoroughly homogenized to guarantee a representative aliquot for analysis.
-
Weighing and Dilution: Accurately weigh approximately 1-2 g of the homogenized honey sample into a centrifuge tube. Add a known volume of a suitable solvent, such as a water/methanol mixture, to dissolve the honey.
-
Extraction: The extraction of tutin and its analogues is a critical step. A common approach is a solid-phase extraction (SPE) or a liquid-liquid extraction to remove matrix interferences, primarily sugars.
-
Concentration and Reconstitution: The extract is then typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for the separation of tutin and its analogues.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 µL) is injected into the LC system.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for these compounds.
-
Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for tutin and hyenanchin.
-
MRM Transitions (Hypothetical):
-
Tutin: e.g., m/z 293 -> 135
-
Hyenanchin: e.g., m/z 351 -> 293
-
Internal Standard: A suitable isotopically labeled internal standard would be used to ensure accuracy.
-
-
3. Quantification
-
Calibration Curve: A calibration curve is generated using certified reference standards of tutin and hyenanchin at a range of concentrations.
-
Data Analysis: The concentration of tutin and hyenanchin in the honey sample is determined by comparing the peak area ratios of the analytes to the internal standard against the calibration curve. The final concentration is reported in mg/kg.
Visualizing the Workflow and Chemical Relationships
To further clarify the analytical process and the relationship between the target compounds, the following diagrams are provided.
Caption: Experimental workflow for tutin quantification in honey.
Caption: Origin and relationship of tutin and its analogues in honey.
References
Statistical analysis of dose-response curves for Tutin,6-acetate
A Comparative Guide to the Dose-Response Analysis of Tutin and Picrotoxin
For researchers, scientists, and drug development professionals, understanding the dose-response relationship of neurotoxins is fundamental to assessing their potency, mechanism of action, and potential therapeutic or toxicological effects. This guide provides a comparative statistical analysis of the dose-response curves for Tutin and Picrotoxin, two potent neurotoxins that act on inhibitory neurotransmitter receptors.
Quantitative Data Summary
The following tables summarize the available quantitative data on the toxicity and potency of Tutin and Picrotoxin from various experimental models.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Tutin | Rat | Oral | 20 mg/kg | [1] |
| Rat | Subcutaneous (SC) | ~4 mg/kg | [1] | |
| Rat | Intraperitoneal (IP) | ~5 mg/kg | [1] | |
| Mouse | Intraperitoneal (IP) | ~5 mg/kg | [2] | |
| Picrotoxin | Mouse | Oral | 15 mg/kg | [3] |
| Mouse | Intraperitoneal (IP) | 3 - 50 mg/kg (variable) | [4] |
Table 2: In Vitro Potency Data
| Compound | Receptor/System | Measurement | Value | Reference |
| Picrotoxin | Human GABAρ1 Receptors | IC50 | 0.6 ± 0.1 µM | [5] |
| Human GABAρ1 Receptors | EC50 (GABA shift) | 2.1 ± 0.3 µM (at 1 µM Picrotoxin) | [5] | |
| GABAA Receptors | EC50 | 0.4 µM | [6] |
Table 3: Time-to-Effect Data for Tutin in Rats (Oral Gavage)
| Nominal Dose (mg/kg) | Sex | Average Time to Death (minutes) | Number of Rats Died / Used | Reference |
| 55 | Female | 24.2 ± 1.6 | 5/5 | [7] |
| 55 | Male | 31.6 ± 11 | 5/5 | [7] |
| 18 | Female | 41.2 ± 4 | 5/5 | [7] |
| 18 | Male | 76.5 ± 28.4 | 4/5 | [7] |
| 6 | Female | 67.4 ± 8 | 5/5 | [7] |
| 6 | Male | - | 0/5 | [7] |
| 1.8 | Female | 89 | 1/3 | [7] |
Experimental Protocols
A generalized experimental protocol for determining the dose-response curve of a neurotoxin in an animal model is outlined below. This protocol is a composite based on standard toxicological study designs.
Objective: To determine the median lethal dose (LD50) and characterize the dose-response relationship of a neurotoxin following acute administration.
Materials:
-
Test compound (e.g., Tutin or Picrotoxin)
-
Vehicle for dissolving the compound (e.g., deionized water, saline, or DMSO)
-
Experimental animals (e.g., specific strain of rats or mice, specified sex and age)
-
Administration equipment (e.g., oral gavage needles, syringes for injection)
-
Observation cages
-
Calibrated scale for weighing animals
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period (e.g., one week) before the experiment.
-
Dose Preparation: A range of doses is prepared by dissolving the test compound in the appropriate vehicle. The concentrations are calculated to administer the desired mg/kg dose based on the average body weight of the animals.
-
Animal Grouping: Animals are randomly assigned to different dose groups, including a control group that receives only the vehicle. The number of animals per group is determined by statistical power analysis to ensure meaningful results.
-
Administration: The test compound is administered to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume administered is kept constant across all groups.
-
Observation: Following administration, animals are continuously monitored for a set period (e.g., 24-48 hours). Observations include the onset of clinical signs of toxicity (e.g., seizures, changes in motor activity), time to death, and the number of mortalities in each group.
-
Data Analysis: The number of animals that die at each dose level is recorded. This data is then used to perform a statistical analysis, typically using probit or logit analysis, to determine the LD50 value and its confidence intervals. A dose-response curve is generated by plotting the percentage of mortality against the dose.
Signaling Pathways and Mechanisms of Action
Tutin: Tutin is a potent antagonist of the glycine receptor.[1] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. By blocking glycine receptors, Tutin disinhibits motor neurons, leading to convulsions and seizures. Some evidence also suggests that Tutin and related compounds may interact with GABAA receptors.
Picrotoxin: Picrotoxin is a well-characterized non-competitive antagonist of the GABAA receptor.[3][8] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Picrotoxin blocks the chloride ion channel of the GABAA receptor, preventing the influx of chloride ions and thereby inhibiting the hyperpolarizing (inhibitory) effect of GABA.[3][9] This leads to generalized central nervous system stimulation, resulting in convulsions.
Caption: Signaling pathway of Tutin as a glycine receptor antagonist.
Caption: Signaling pathway of Picrotoxin as a GABAA receptor channel blocker.
Experimental Workflow Visualization
Caption: A typical experimental workflow for a dose-response study.
References
- 1. Tutin (toxin) - Wikipedia [en.wikipedia.org]
- 2. newzealandecology.org [newzealandecology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Picrotoxin - Wikipedia [en.wikipedia.org]
- 9. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Neurons: A Comparative Analysis of Neuroprotective Compounds Against Tutin-Induced Toxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of compounds with neuroprotective potential against the neurotoxicity induced by Tutin. This document summarizes key experimental data, details methodologies for critical assays, and visualizes the underlying molecular pathways.
Executive Summary
Tutin, a potent neurotoxin, primarily exerts its toxic effects through the activation of the calcineurin (CN) signaling pathway, leading to excitotoxicity and neuronal damage.[1][2] The toxin's mechanism also involves the modulation of inhibitory GABA receptors and excitatory NMDA receptors.[1][2] While direct comparative studies on neuroprotective agents against Tutin are limited, this guide evaluates the efficacy of two promising antioxidant compounds, Rutin and Esculetin, based on their known neuroprotective mechanisms against similar neurotoxic insults. It is important to note that information regarding the specific neurotoxicity of Tutin,6-acetate and neuroprotective strategies against it is currently unavailable in the reviewed literature. Therefore, this guide focuses on the well-documented neurotoxicity of Tutin as a representative model.
Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the neuroprotective effects of Rutin and Esculetin. The data is derived from studies investigating their efficacy in mitigating neuronal damage induced by various neurotoxins, as direct quantitative comparisons against Tutin were not available.
| Compound | Toxin Model | Cell Type / Animal Model | Key Efficacy Parameters | Results | Reference |
| Rutin | 6-hydroxydopamine (6-OHDA) | PC-12 cells | Cell Viability (MTT Assay) | Increased cell viability in a dose-dependent manner, with optimal protection at 100 µM after 8 hours of pretreatment. | [3] |
| 6-hydroxydopamine (6-OHDA) | PC-12 cells | Superoxide Dismutase (SOD) Activity | Significantly increased SOD activity at 10, 50, and 100 µM concentrations. | [3][4] | |
| Sodium Nitroprusside (SNP) | PC12 cells & primary cultured neurons | Cell Viability (MTT Assay), Apoptosis (Hoechst & PI staining) | 25 µM Rutin partially blocked neurotoxicity and attenuated apoptosis. | [5] | |
| Esculetin | Mutant Huntingtin (mHTT) | Inducible PC12 model | Neuronal Death | Reduced neuronal death. | [6][7] |
| Mutant Huntingtin (mHTT) | Inducible PC12 model | Oxidative Stress & Mitochondrial Impairment | Counteracted oxidative stress and mitochondrial impairment. | [6][7] | |
| MPTP | C57BL/6J mice | Tyrosine Hydroxylase (TH) Staining, 3-Nitrotyrosine Immunoreactivity, Glutathione Levels | Attenuated MPTP-induced neurotoxicity, prevented nitrosative stress, and maintained glutathione levels. | [8] | |
| Cerebral Ischemia/Reperfusion | Mice | Infarct Volume, Neurological Deficit Scores | Significantly reduced infarct volume and decreased neurological deficit scores. | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Neuroprotection Assay
Cell Viability (MTT) Assay: [11][12][13]
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., PC-12, SH-SY5Y) in 96-well plates at a predetermined density and allow them to adhere and differentiate.[11]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the neuroprotective compound (e.g., Rutin, Esculetin) for a specified duration (e.g., 1-24 hours).
-
Toxin Exposure: Introduce the neurotoxin (e.g., Tutin, 6-OHDA, SNP) at a concentration known to induce approximately 50% cell death (IC50) and co-incubate for a defined period (e.g., 24 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
In Vivo Neuroprotection Assay
Tutin-Induced Seizure Model in Mice: [1][2]
-
Animal Model: Use adult male C57BL/6 mice, housed under standard laboratory conditions.
-
Compound Administration: Administer the neuroprotective compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and time before Tutin injection.
-
Tutin Injection: Inject Tutin intraperitoneally at a convulsive dose (e.g., 2 mg/kg).[1]
-
Behavioral Observation: Observe the mice continuously for a set period (e.g., 2 hours) and score the severity of seizures using a modified Racine scale.[1]
-
EEG Monitoring (Optional): For more detailed analysis, implant EEG electrodes prior to the experiment to record seizure activity.[1]
-
Data Analysis: Compare the seizure scores and latency to seizure onset between the treated and control groups.
Antioxidant Enzyme Activity Assays
Superoxide Dismutase (SOD) Activity Assay: [14][15]
-
Sample Preparation: Prepare tissue homogenates or cell lysates from the experimental groups.
-
Assay Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Reaction Mixture: Prepare a reaction mixture containing the sample, xanthine, and the tetrazolium salt.
-
Initiation: Start the reaction by adding xanthine oxidase.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time.
-
Calculation: Calculate the SOD activity based on the degree of inhibition of the reaction rate compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in Tutin-induced neurotoxicity and a general experimental workflow for evaluating neuroprotective compounds.
Conclusion and Future Directions
The available evidence suggests that Tutin induces neurotoxicity primarily through the activation of calcineurin, leading to excitotoxicity and neuronal cell death.[1][2] While direct evidence is lacking, antioxidant compounds like Rutin and Esculetin, which have demonstrated neuroprotective effects in other models of neurotoxicity, represent promising candidates for mitigating Tutin-induced damage. Their mechanisms of action, including the scavenging of reactive oxygen species and modulation of apoptotic pathways, could counteract the downstream effects of calcineurin activation.
Future research should focus on direct in vitro and in vivo comparisons of these and other neuroprotective compounds against Tutin and its derivatives, including this compound. Quantitative analysis of their effects on calcineurin activity, neuronal viability, and seizure severity will be crucial for identifying the most effective therapeutic strategies. Furthermore, elucidating the precise interaction of Tutin with GABA and NMDA receptors will provide a more complete understanding of its neurotoxic profile and open new avenues for targeted neuroprotective interventions.
References
- 1. The toxic natural product tutin causes epileptic seizures in mice by activating calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Esculetin Provides Neuroprotection against Mutant Huntingtin-Induced Toxicity in Huntington's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esculetin Provides Neuroprotection against Mutant Huntingtin-Induced Toxicity in Huntington’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of umbelliferone and esculetin in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A natural coumarin derivative esculetin offers neuroprotection on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. researchgate.net [researchgate.net]
- 14. iomcworld.org [iomcworld.org]
- 15. Antioxidant Enzyme Activity Assays | Cell Biolabs [cellbiolabs.com]
Safety Operating Guide
Safe Disposal of Tutin,6-acetate: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Tutin,6-acetate (2-O-Acetyltutin), a natural product isolated from plants such as Clerodendrum campbellii. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering its close relation to the potent neurotoxin Tutin, it is imperative to handle this compound with extreme caution. The procedures outlined below are based on the known hazards of Tutin and general best practices for the disposal of highly toxic chemical waste.
Tutin is a powerful convulsant and a glycine receptor antagonist.[1] Therefore, this compound should be presumed to have similar toxic properties. All handling and disposal procedures must be conducted in accordance with local, state, and federal regulations for hazardous waste.
Key Chemical and Physical Properties
A summary of the available quantitative data for this compound and the related compound Tutin is provided below for reference.
| Property | This compound | Tutin |
| CAS Number | 2749-28-2 | 2571-22-4[1][2] |
| Molecular Formula | C17H20O7 | C15H18O6[1] |
| Molecular Weight | 336.34 g/mol | 294.30 g/mol [1] |
Experimental Protocols: Disposal of this compound
The following step-by-step protocol is a mandatory procedure for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Hazard Assessment:
-
Hazardous Waste Determination: Due to its high potential toxicity, all waste containing this compound must be treated as hazardous waste. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to, a lab coat, chemical-resistant gloves (nitrile rubber is a suitable material), and safety goggles.[3] All handling of the solid compound or concentrated solutions should be done in a certified chemical fume hood.
3. Waste Segregation and Collection:
-
Segregation: this compound waste must be segregated from other waste streams to prevent accidental exposure and incompatible reactions.[4] Do not mix with acids, bases, or oxidizing agents.
-
Containers: Use designated, leak-proof, and sealable containers for collecting this compound waste.[4] Ensure containers are compatible with the waste being collected.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated hazardous waste container.
4. Storage:
-
Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area.[4]
-
Keep containers tightly closed when not in use.[4]
5. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration at a permitted facility is the recommended method of destruction for this type of toxic organic compound.[4]
-
Do Not: Never dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tutin,6-acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tutin,6-acetate. The information is intended for researchers, scientists, and drug development professionals. Given the limited specific toxicological data available for this compound, these recommendations are based on the known hazards of the closely related neurotoxin, Tutin, and general best practices for handling potent chemical compounds. A thorough risk assessment should be conducted by qualified personnel before beginning any work.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Hand Protection | Double Gloving: Wear two pairs of chemically resistant gloves. The outer glove should be selected for its resistance to the solvents being used, and the inner glove provides an additional layer of protection. Nitrile gloves are a common choice, but compatibility with the specific solvents should be verified. Replace gloves immediately if contaminated. | EN 374 |
| Body Protection | Dedicated Lab Coat or Chemical Resistant Suit: A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a disposable chemical-resistant suit (e.g., Tyvek®) is recommended. | EN 13034, EN 14605 |
| Eye Protection | Chemical Safety Goggles and Face Shield: Wear chemical safety goggles that provide a complete seal around the eyes. In addition, use a face shield to protect the face from splashes, especially when handling solutions or performing transfers. | EN 166 |
| Respiratory Protection | Respirator: For handling the solid compound or when there is a risk of aerosol generation, a respirator is required. The type of respirator should be selected based on a risk assessment. A full-face respirator with appropriate cartridges for organic vapors and particulates offers a higher level of protection. | NIOSH or EN 14387 |
| Foot Protection | Closed-toe Shoes: Always wear fully enclosed, non-perforable shoes in the laboratory. | - |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Pre-Operational Checks:
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
- Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, containers, and all required PPE.
- Emergency Preparedness: Locate the nearest safety shower, eyewash station, and spill kit. Ensure you are familiar with emergency procedures.
- Labeling: Pre-label all containers with the full chemical name, "this compound," and appropriate hazard warnings.
2. Handling this compound (Solid):
- Work in a Fume Hood: All manipulations of solid this compound must be performed within a certified chemical fume hood.
- Don PPE: Put on all required personal protective equipment before entering the designated handling area.
- Weighing: Carefully weigh the required amount of the compound on weighing paper or in a tared container. Avoid creating dust.
- Transfer: Use a spatula to transfer the solid to the reaction vessel or for solubilization.
- Container Sealing: Securely close the primary container of this compound immediately after use.
3. Handling this compound (Solutions):
- Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
- Transfers: Use a calibrated pipette or syringe for transferring solutions to minimize the risk of spills.
- Avoid Aerosols: Perform all transfers and manipulations in a manner that avoids the generation of aerosols.
4. Post-Handling and Cleanup:
- Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound. Rinse with an appropriate solvent and collect the rinsate as hazardous waste.
- Waste Disposal: Dispose of all contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
- Work Area Cleaning: Wipe down the work surface within the fume hood with an appropriate cleaning agent.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat or suit, face shield, goggles, and finally the inner gloves.
- Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and other consumables, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound and any solvent rinses used for decontamination in a separate, sealed, and clearly labeled hazardous waste container for liquid organic waste.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
